Technical Documentation Center

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride

Core Science & Biosynthesis

Foundational

Structural Characterization and Isolation of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride: A Technical Guide

Executive Summary & Biological Rationale The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β. Dysregulation of this pathway is implicated in numerous a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Rationale

The NLRP3 inflammasome is a multiprotein complex responsible for the maturation of pro-inflammatory cytokines like IL-1β. Dysregulation of this pathway is implicated in numerous autoimmune, autoinflammatory, and oncological diseases[1](). Characterizing the exact regiochemistry and purity of the pyrazole intermediate is paramount, as any structural ambiguity at the C3/C5 positions will propagate through the synthesis, ultimately compromising the target drug's binding affinity to the NLRP3 NACHT domain.

NLRP3_Pathway S1 Signal 1 (Priming) TLR/NF-κB NLRP3 NLRP3 Sensor S1->NLRP3 Upregulates S2 Signal 2 (Activation) K+ Efflux / ROS S2->NLRP3 Triggers COMPLEX NLRP3 Inflammasome Complex NLRP3->COMPLEX ASC ASC Adaptor ASC->COMPLEX CASP1 Pro-Caspase-1 CASP1->COMPLEX ACT_CASP1 Active Caspase-1 COMPLEX->ACT_CASP1 Cleavage IL1B Mature IL-1β / IL-18 (Inflammation) ACT_CASP1->IL1B Processes Pro-IL-1β

Fig 1: NLRP3 Inflammasome activation pathway targeted by downstream sulfonylurea derivatives.

Physicochemical Profiling

Table 1: Physicochemical and Computed Properties

PropertyValue
Chemical Name 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride
CAS Registry Number 2567560-50-1
Molecular Formula C6H9ClFN3 (C6H8FN3 · HCl)
Molecular Weight 177.61 g/mol
Monoisotopic / Exact Mass 177.0469 g/mol
Topological Polar Surface Area (TPSA) 43.8 Ų
Hydrogen Bond Donors / Acceptors 2 / 3

Synthetic Workflow and Isolation

The preparation of the target amine relies on the quantitative deprotection of a tert-butyloxycarbonyl (Boc) protected precursor.

Synthetic_Workflow SM tert-butyl N-(1-cyclopropyl-5-fluoro- 1H-pyrazol-4-yl)carbamate RXN Stir at RT, 2h (Boc Deprotection) SM->RXN REAGENT 4M HCl in EtOAc (Anhydrous) REAGENT->RXN CONC Concentration in vacuo RXN->CONC Removes Isobutylene/CO2 PROD 1-Cyclopropyl-5-fluoro-1H-pyrazol- 4-amine hydrochloride CONC->PROD Yields Yellow Oil

Fig 2: Synthetic workflow and isolation of the target pyrazole hydrochloride salt.

Protocol 1: Anhydrous Boc-Deprotection and Isolation

Objective: Quantitative removal of the Boc protecting group while preserving the integrity of the highly activated C5-fluoro substituent.

  • Dissolution: Dissolve tert-butyl N-(1-cyclopropyl-5-fluoro-1H-pyrazol-4-yl)carbamate (1.0 eq) in a minimal volume of anhydrous ethyl acetate (EtOAc).

    • Causality: EtOAc acts as an aprotic medium that readily solubilizes the starting material. As the reaction progresses, the generated hydrochloride salt is highly polar. While it may precipitate in some non-polar solvent systems, in EtOAc it frequently oils out, driving the reaction forward by phase separation.

  • Acidification: Add 4 M HCl in EtOAc (excess, typically 5-10 eq) dropwise at 0 °C, then allow the mixture to warm to room temperature (RT).

    • Causality: The use of anhydrous HCl is an absolute critical parameter. The C5-fluorine on the pyrazole ring is highly activated toward nucleophilic aromatic substitution (SNAr). Introduction of aqueous acids (e.g., standard hydrochloric acid) risks competitive hydrolysis, converting the target fluoro-pyrazole into a hydroxy-pyrazole byproduct.

  • Reaction: Stir the reaction mixture at RT for 2 hours[1]().

  • Isolation: Concentrate the solution in vacuo to yield the title compound as a yellow oil[1]().

    • Causality: Vacuum concentration removes the volatile byproducts of the Boc cleavage (isobutylene gas and CO₂ gas) alongside the excess HCl, shifting the equilibrium entirely to completion via Le Chatelier's principle.

  • Self-Validating System (In-Process Control): Perform a rapid LC-MS check. The complete disappearance of the starting material mass (M+H = 242) and the exclusive appearance of the product mass (M+H = 142) validates the completion of the protocol.

Advanced Structural Characterization

Because pyrazoles can exist as different tautomers or regioisomers depending on the synthetic route, rigorous structural elucidation is required to confirm that the cyclopropyl group is at N1 and the fluorine is at C5.

Table 2: Representative NMR Spectral Assignments (Predictive & Literature-Derived)

NucleusChemical Shift (δ, ppm)MultiplicityAssignment / Structural Correlation
¹H ~10.0Broad singlet (3H)-NH₃⁺ (Ammonium salt protons, exchanges in D₂O)
¹H ~7.5 - 7.8Singlet (1H)Pyrazole C3-H (Diagnostic for 1,4,5-trisubstituted pyrazole)
¹H ~3.5 - 3.7Multiplet (1H)Cyclopropyl -CH- (N1-linked methine)
¹H ~1.0 - 1.2Multiplet (4H)Cyclopropyl -CH₂-CH₂- (Methylene protons)
¹⁹F ~ -125.0Singlet / DoubletC5-F (Couples via long-range interaction with C3-H)
Protocol 2: Structural Elucidation via Multinuclear NMR

Objective: Confirm the exact regiochemistry of the cyclopropyl and fluoro groups on the pyrazole core.

  • Sample Preparation: Dissolve 15-20 mg of the isolated yellow oil in 0.6 mL of anhydrous DMSO-d₆.

    • Causality: DMSO-d₆ is selected over CDCl₃ due to the high polarity of the hydrochloride salt. Furthermore, DMSO-d₆ is highly effective at preventing rapid proton exchange, allowing for the clear observation of the broad -NH₃⁺ signal which would otherwise be lost in protic solvents like Methanol-d₄.

  • 1D Acquisition: Acquire ¹H NMR (400 MHz), ¹³C NMR (100 MHz), and ¹⁹F NMR (376 MHz) spectra at 298 K.

  • 2D Regiochemical Mapping (HMBC & HOESY): Acquire ¹H-¹³C HMBC and ¹H-¹⁹F HOESY spectra.

    • Causality: HMBC (Heteronuclear Multiple Bond Correlation) is essential to map the 3-bond correlations from the cyclopropyl methine proton to the pyrazole C5 carbon. To definitively rule out the 3-fluoro regioisomer, a ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiment is utilized. HOESY detects through-space interactions; a strong spatial correlation between the C5-fluorine and the N1-cyclopropyl protons definitively proves the 1,5-substitution pattern.

  • Self-Validating System (Purity Check): In the ¹H NMR spectrum, the absolute absence of a 9H singlet at ~1.4-1.5 ppm acts as an internal validation that the Boc group has been quantitatively removed[1](), ensuring the intermediate is ready for downstream coupling with piperidine derivatives.

Conclusion

The structural characterization of 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride requires strict adherence to anhydrous synthetic protocols to protect the labile C5-fluorine. By leveraging multinuclear and 2D NMR techniques (specifically ¹H-¹⁹F HOESY), researchers can establish a self-validating analytical framework that guarantees the regiochemical integrity of this crucial inflammasome-inhibitor building block.

References

  • "SULFONYLUREA DERIVATIVES AND USES THEREOF" (EP 3983407 B1). European Patent Office.

Sources

Exploratory

The Pharmacokinetic and Physicochemical Profiling of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride in Modern Drug Design

Executive Summary 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS No: 2567560-50-1) is an advanced pharmaceutical building block and a highly specialized pharmacophore[1]. As a Senior Application Scientist,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS No: 2567560-50-1) is an advanced pharmaceutical building block and a highly specialized pharmacophore[1]. As a Senior Application Scientist, it is critical to clarify that while this compound is an intermediate and does not possess a standalone clinical pharmacokinetic (PK) profile like a finished therapeutic, its intrinsic physicochemical properties fundamentally dictate the Absorption, Distribution, Metabolism, and Excretion (ADME) profiles of the active pharmaceutical ingredients (APIs) it comprises[2].

In recent years, this specific scaffold has emerged as a cornerstone in the rational drug design of next-generation NLRP3 inflammasome inhibitors, specifically within novel sulfonylurea and diaryl derivatives[2]. By acting as a sophisticated bioisostere, it resolves the severe pharmacokinetic liabilities of legacy compounds, offering a masterclass in structure-property optimization.

Rationale: Overcoming the PK Liabilities of Legacy Scaffolds

The evolution of NLRP3 inhibitors provides the perfect context for understanding the utility of this scaffold. Early-generation inhibitors, most notably MCC950 (CRID3), demonstrated potent efficacy but were ultimately hindered by poor oral bioavailability and severe hepatotoxicity[3]. These failures were traced back to the presence of a furan ring in the MCC950 structure[3]. Furan is a known structural alert (toxicophore); it undergoes rapid Cytochrome P450 (CYP450)-mediated oxidation to form highly reactive epoxides and dialdehydes, which covalently bind to hepatic proteins, causing idiosyncratic drug-induced liver injury (DILI)[4].

Replacing the furan moiety with the 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine scaffold has proven highly effective[3]. This substitution preserves the critical hydrogen-bonding network required for target engagement (binding to the NACHT domain of NLRP3) while entirely eliminating the metabolic liabilities associated with furan[3].

Physicochemical Properties & Predictive PK

To understand how this building block influences the PK profile of a final drug candidate, we must analyze its baseline physicochemical parameters.

Table 1: Physicochemical Parameters of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride [1]

ParameterValuePharmacokinetic Implication
Molecular Weight 177.61 g/mol Low MW allows for the addition of complex target-binding moieties without exceeding Lipinski's Rule of 5.
Exact Mass 177.05 g/mol Crucial for high-resolution LC-MS/MS quantification during DMPK screening.
TPSA 43.8 ŲOptimal polarity balance; facilitates both oral absorption and CNS penetration.
H-Bond Donors 2Promotes target engagement while maintaining passive membrane permeability.
H-Bond Acceptors 3Sufficient for aqueous solubility without causing an excessive efflux ratio.
Rotatable Bonds 1High structural rigidity reduces the entropic penalty upon target binding and limits metabolic vulnerability.
Structure-Property Relationships (SPR)
  • The 5-Fluoro Effect: Fluorination at the C5 position of the pyrazole ring serves a dual purpose. First, it sterically and electronically shields the ring from CYP450-mediated oxidation, significantly reducing intrinsic clearance ( CLint​ ). Second, the strong electron-withdrawing nature of fluorine lowers the pKa of the adjacent C4-amine. This pKa modulation prevents excessive lysosomal trapping (a common issue with highly basic amines) and improves passive membrane permeability.

  • The 1-Cyclopropyl Motif: The cyclopropyl group provides a rigid, lipophilic bulk that increases the overall LogP of the scaffold, favoring Blood-Brain Barrier (BBB) penetration[4]. Unlike linear alkyl chains (e.g., propyl groups) which are highly susceptible to terminal aliphatic hydroxylation by CYP enzymes, the strained cyclopropyl ring is highly resistant to metabolic degradation.

SPR Core 1-Cyclopropyl-5-fluoro- 1H-pyrazol-4-amine Fluoro 5-Fluoro Group (Blocks CYP Oxidation) Core->Fluoro Cyclopropyl 1-Cyclopropyl Group (Enhances BBB Penetration) Core->Cyclopropyl Amine 4-Amine (HCl Salt) (Linkage Point / Solubilizer) Core->Amine Pyrazole Pyrazole Core (Target Engagement/H-Bonds) Core->Pyrazole

Structure-Property Relationship of the 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine scaffold.

Experimental Workflows for PK Profiling

To empirically validate the pharmacokinetic advantages of APIs synthesized using the 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine scaffold, the following self-validating experimental protocols are utilized in Drug Metabolism and Pharmacokinetics (DMPK) laboratories.

Protocol 1: Microsomal Stability Assay (HLM/MLM)

Rationale: This assay evaluates the resistance of the fluoropyrazole core to Phase I CYP450 metabolism, ensuring the 5-fluoro and cyclopropyl substitutions effectively block degradation.

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 0.5 mg/mL microsomal protein suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Spiking: Add the test compound to achieve a final concentration of 1 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligatory electron-donating cofactor for CYP450 enzymes; its addition strictly controls the exact start time of the metabolic reaction.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism, and precipitates proteins to protect the LC-MS/MS column from clogging.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Protocol 2: Caco-2 Permeability Assay

Rationale: Assesses the oral absorption potential and efflux ratio modulated by the scaffold's pKa and lipophilicity.

  • Cell Culture: Seed human Caco-2 cells on polycarbonate filter inserts in a 24-well transwell plate. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω⋅cm2 .

    • Causality: A high TEER value validates the formation of tight junctions, ensuring the assay measures true transcellular permeability rather than paracellular leakage.

  • Dosing: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 2 hours on an orbital shaker to minimize the unstirred water layer effect.

  • Quantification: Sample both chambers and analyze via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( Papp​B−A/Papp​A−B ). An efflux ratio < 2 indicates that the cyclopropyl-fluoropyrazole scaffold does not act as a strong substrate for P-glycoprotein (P-gp) efflux pumps.

DMPK Incubation Microsomal Incubation Quench Protein Precipitation Incubation->Quench LCMS LC-MS/MS Quantification Quench->LCMS CLint Intrinsic Clearance (CLint) LCMS->CLint InVivo In Vivo Extrapolation CLint->InVivo

Standard DMPK workflow for evaluating the metabolic stability of pyrazole-based inhibitors.

References

  • ECHEMI. "1-cyclopropyl-5-fluoropyrazol-4-amine;hydrochloride Formula - ECHEMI." ECHEMI, 1

  • NodThera Limited. "SULFONYLUREA DERIVATIVES AND USES THEREOF - European Patent Office - EP 3983407 B1." European Patent Office, Published Nov 12, 2025. 2

  • Xu, Y., et al. "A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases." Expert Opinion on Therapeutic Patents, vol. 33, no. 6, 2023, pp. 455-470. PMC. 3

  • Gordon, R., et al. "PET-MRI biomarkers reveal efficacy of a novel NLRP3 inhibitor in Parkinson's disease models." Brain, Oxford Academic, 2024. 4

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of CAS 2567560-50-1 in NLRP3 Inflammasome Inhibitor Development

Executive Summary In the landscape of modern rational drug design, the strategic incorporation of fluorinated heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. CAS 2567560-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern rational drug design, the strategic incorporation of fluorinated heterocycles is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. CAS 2567560-50-1 , chemically identified as 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride , has emerged as a critical building block in the synthesis of advanced sulfonylurea derivatives[1][2]. These derivatives are currently under intense investigation as potent inhibitors of the NLRP3 inflammasome—a multiprotein complex implicated in a wide array of autoimmune, autoinflammatory, and oncological diseases[2].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of CAS 2567560-50-1, the mechanistic rationale behind its structural features, and field-proven, self-validating protocols for its integration into complex active pharmaceutical ingredients (APIs).

Physicochemical Properties & Molecular Descriptors

Understanding the foundational molecular descriptors of an intermediate is essential for predicting its behavior in multi-step syntheses and its ultimate contribution to the Lipinski parameters of the final drug candidate. The quantitative data for CAS 2567560-50-1 is summarized below[1].

PropertyValueStructural Implication
CAS Number 2567560-50-1Unique identifier for the hydrochloride salt.
Molecular Formula C₆H₉ClFN₃Represents the HCl salt of the free base.
Molecular Weight 177.61 g/mol Low MW allows for downstream elaboration without exceeding the 500 Da Lipinski limit.
Exact Mass 177.0469032 g/mol Critical for high-resolution mass spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 43.8 ŲOptimal for maintaining membrane permeability in the final API.
Hydrogen Bond Donors 2Provided by the primary amine (-NH₂).
Hydrogen Bond Acceptors 3Provided by the pyrazole nitrogens and fluorine atom.
Rotatable Bonds 1High rigidity, reducing entropic penalty upon target binding.

Rational Design: Mechanistic Causality of the Pharmacophore

As a Senior Application Scientist, it is crucial to look beyond the basic structure and understand why this specific moiety was designed for NLRP3 inflammasome inhibitors.

  • The Pyrazole Core as a Bioisostere: The 1H-pyrazole ring serves as a robust bioisostere for aromatic rings and amides. It provides a stable scaffold that participates in critical hydrogen-bonding interactions within the binding pocket of the NLRP3 NACHT domain, without the metabolic liabilities of highly electron-rich anilines.

  • The 5-Fluoro Substituent: Fluorine substitution at the C5 position is a masterclass in electronic modulation. The strong inductive electron-withdrawing effect (-I effect) of the fluorine atom significantly lowers the pKa of the adjacent C4-amine. This causality is twofold: it prevents premature oxidative degradation of the amine during handling, and in the final drug, it increases metabolic stability against cytochrome P450 (CYP) enzymes by blocking metabolically vulnerable sites.

  • The 1-Cyclopropyl Group: The cyclopropyl ring introduces a rigid, lipophilic steric bulk. Unlike a freely rotating alkyl chain, the cyclopropyl group locks the conformation of the molecule, minimizing the entropic penalty upon binding to the hydrophobic pockets of the target protein.

Synthetic Integration: Reductive Amination Protocol

CAS 2567560-50-1 is frequently utilized in reductive amination reactions to build complex, functionalized amines[2]. The following protocol details the coupling of this intermediate with a ketone (e.g., tert-butyl 3-oxopiperidine-1-carboxylate), engineered as a self-validating system to ensure high fidelity and yield.

Step-by-Step Methodology

Step 1: Free-Basing and Imine Formation

  • Action: To a reaction vessel, add 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (500 mg, 2.82 mmol) and the target ketone (e.g., tert-butyl 3-oxopiperidine-1-carboxylate, 706 mg, 3.54 mmol)[2].

  • Solvent System: Suspend the reagents in 1,2-dichloroethane (DCE, 15 mL). Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point and superior performance in stabilizing polar transition states during imine formation without participating in side reactions.

  • Catalysis: Add glacial acetic acid (AcOH, 1.6 mL)[2]. Causality: The weak acid neutralizes the HCl salt to liberate the free amine while simultaneously providing the optimal slightly acidic pH (pH ~4-5) required to protonate the ketone carbonyl, accelerating nucleophilic attack.

  • Validation Gate 1: Stir at room temperature (RT) for 1 hour. Do not proceed blindly. Withdraw a 10 µL aliquot, quench in saturated NaHCO₃, extract with ethyl acetate, and analyze via LC-MS. Proceed to Step 2 only when the chromatogram shows >95% conversion to the imine intermediate ([M+H]⁺).

Step 2: Selective Reduction

  • Action: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.50 g, 7.08 mmol) in portions[2]. Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. Unlike NaBH₄, it will exclusively reduce the protonated iminium ion without reducing unreacted ketone starting material. It also avoids the severe toxicity associated with sodium cyanoborohydride (NaCNBH₃).

  • Validation Gate 2: Allow the reaction to warm to RT and stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 1:1, UV/Ninhydrin stain). The reaction is complete when the imine spot is fully consumed, yielding a more polar secondary amine product.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer with DCE (3 x 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the alkylated pyrazolamine precursor.

Synthetic_Workflow Step1 CAS 2567560-50-1 (Amine HCl Salt) Imine Imine Intermediate (LC-MS Validation Gate) Step1->Imine Condensation Step2 Ketone Reagent + DCE / AcOH Step2->Imine Condensation Reduction NaBH(OAc)3 Addition (0°C to RT) Imine->Reduction Reductive Amination Product Alkylated Pyrazolamine (Purified Product) Reduction->Product Hydride Transfer

Synthetic workflow for the reductive amination of CAS 2567560-50-1.

Biological Context: Targeting the NLRP3 Inflammasome

Compounds derived from CAS 2567560-50-1 are primarily developed to target the NLRP3 inflammasome[2]. Autoimmune and autoinflammatory diseases are heavily driven by the overproduction of pro-inflammatory cytokines, specifically Interleukin-1β (IL-1β) and IL-18[2].

The NLRP3 inflammasome is unique because it activates in response to endogenous "sterile" danger signals (e.g., uric acid crystals, ATP, cholesterol crystals) rather than just pathogenic signatures[2]. Activation requires a two-step mechanism:

  • Signal 1 (Priming): Activation of TLR4 by danger signals leads to NF-κB-mediated transcriptional upregulation of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): Cellular stress (such as K⁺ efflux or reactive oxygen species) triggers the oligomerization of the NLRP3 sensor protein. It recruits the ASC adaptor protein and pro-caspase-1 to form the active inflammasome complex.

  • Execution: Active caspase-1 cleaves pro-IL-1β into its mature, highly inflammatory form.

Sulfonylurea derivatives synthesized from CAS 2567560-50-1 act by binding directly to the NLRP3 NACHT domain, sterically blocking the conformational changes required for oligomerization (Signal 2), thereby halting the inflammatory cascade at its source.

NLRP3_Pathway Signal1 Signal 1: TLR4 Activation (NF-κB Pathway) NLRP3 NLRP3 Sensor Protein (Target of Inhibitors) Signal1->NLRP3 Transcriptional Upregulation Signal2 Signal 2: K+ Efflux / ROS (Cellular Stress) Signal2->NLRP3 Conformational Change Complex NLRP3 Inflammasome (NLRP3 + ASC + Pro-Casp1) NLRP3->Complex Oligomerization Casp1 Active Caspase-1 Complex->Casp1 Pro-Casp1 Cleavage Cytokines Mature IL-1β & IL-18 (Inflammation) Casp1->Cytokines Cytokine Maturation

Mechanism of NLRP3 inflammasome activation and cytokine maturation.

Sources

Exploratory

In Vitro Metabolic Stability of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride: A Comprehensive Guide to Liver Microsome Assays

Executive Summary The compound 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1, MW: 177.61 g/mol ) is a highly specialized fluorinated heterocyclic building block[1]. In contemporary medicinal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1, MW: 177.61 g/mol ) is a highly specialized fluorinated heterocyclic building block[1]. In contemporary medicinal chemistry, it serves as a critical intermediate in the synthesis of advanced targeted therapeutics, including potent NLRP3 inflammasome inhibitors (such as novel sulfonylurea derivatives)[2].

A primary bottleneck in translating such building blocks into viable active pharmaceutical ingredients (APIs) is rapid first-pass metabolism. Evaluating the metabolic stability of this compound in liver microsomes—subcellular fractions rich in Cytochrome P450 (CYP) enzymes—is a mandatory preclinical step. This whitepaper provides an authoritative, self-validating methodology for quantifying the Phase I metabolic stability of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride across human and preclinical species.

Mechanistic Insights & Assay Rationale

As a Senior Application Scientist, I approach assay design not as a checklist, but as a system of causal relationships. The structural nuances of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine dictate its metabolic fate and, consequently, our experimental parameters.

  • The Role of Fluorination: The strategic placement of the fluorine atom at the C5 position of the pyrazole ring is not arbitrary. Fluorine acts as an isosteric replacement for hydrogen that blocks CYP-mediated oxidation at that specific site while modulating the pKa of the adjacent C4-amine. Fluorinated pyrazoles historically demonstrate superior metabolic stability profiles compared to their non-fluorinated counterparts[3][4].

  • Vulnerabilities of the Cyclopropyl Ring: While the pyrazole core is stabilized, the N1-cyclopropyl group remains susceptible to CYP-mediated aliphatic hydroxylation or ring-opening.

  • Causality of the Microsomal Matrix: We utilize liver microsomes (HLM, MLM, RLM) because they isolate the membrane-bound CYP450 enzymes from the endoplasmic reticulum. However, these enzymes are inactive without an electron donor. Therefore, the addition of NADPH is the absolute causal trigger for Phase I biotransformation in this assay[5].

Experimental Workflow

The following diagram maps the logical progression of the microsomal stability assay. Each step is designed to maintain enzymatic integrity until the precise moment of quenching.

G A Reagent Preparation (Compound, Microsomes, Buffer) B Pre-Incubation (37°C, 5 min) A->B C Reaction Initiation (Add 1 mM NADPH) B->C D Time-Course Sampling (0, 5, 15, 30, 45, 60 min) C->D E Reaction Quenching (Cold ACN + IS) D->E F Protein Precipitation & Centrifugation E->F G LC-MS/MS Bioanalysis F->G H Data Processing (Calculate t1/2, CLint) G->H

In vitro liver microsome metabolic stability workflow.

Step-by-Step Methodology: A Self-Validating Protocol

To ensure data trustworthiness, this protocol incorporates internal controls that validate the biological viability of the microsomes and the chemical stability of the analyte.

Phase 1: Matrix Setup & Pre-Incubation
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Rationale: Physiological pH and magnesium ions are critical for optimal CYP450 conformational stability and catalytic activity[5].

  • Microsome Thawing: Thaw pooled liver microsomes (e.g., Human, Sprague-Dawley Rat, CD-1 Mouse) on ice to prevent premature enzyme degradation.

  • Incubation Mixture: Dilute the microsomes in the phosphate buffer to achieve a final protein concentration of 0.5 mg/mL . Rationale: Exceeding 1.0 mg/mL often leads to non-specific protein binding, which artificially masks the intrinsic clearance rate.

  • Compound Addition: Spike 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride into the mixture to a final concentration of 1.0 µM (ensure final DMSO concentration is 0.1% v/v to prevent CYP inhibition)[5].

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes. Rationale: Thermal equilibrium ensures that the reaction kinetics measured from T0​ are strictly dependent on the enzyme-substrate interaction, not temperature gradients.

Phase 2: Reaction Initiation & Time-Course Sampling
  • Initiation: Start the metabolic reaction by adding NADPH to a final concentration of 1.0 mM[5].

    • Self-Validation Check: Run a parallel Minus-NADPH control . If the compound depletes in the absence of NADPH, it indicates chemical instability or non-specific binding, not CYP-mediated metabolism.

    • Self-Validation Check: Run a Positive Control (e.g., Testosterone for CYP3A4 or Diclofenac for CYP2C9) to prove the microsome batch is enzymatically active[6].

  • Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture[6].

Phase 3: Quenching & Extraction
  • Enzyme Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS, e.g., Tolbutamide 10 ng/mL)[7].

    • Causality: The cold organic solvent instantly denatures the CYP proteins, halting metabolism at the exact second of extraction. The IS normalizes downstream volumetric and matrix-effect discrepancies.

  • Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Reconstitution: Transfer the clear supernatant to LC vials and dilute with LC-MS grade water (1:1) to match the initial mobile phase conditions[7].

LC-MS/MS Bioanalysis & Data Presentation

Quantification of the remaining parent compound is performed using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized LC-MS/MS Parameters [7]

Parameter Technical Specification
Analytical Column XBridge BEH C18 (50 mm × 2.1 mm, 2.1 μm)
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Gradient 5% B to 95% B over 2.2 min, hold 0.8 min, re-equilibrate
Ionization Source Electrospray Ionization (ESI), Positive Mode

| Analyte MRM Transition | m/z 142.1 m/z 100.1 (Free base [M+H]+ ) |

Pharmacokinetic Parameter Calculation

The depletion of the parent compound is assumed to follow first-order kinetics.

  • Plot the natural logarithm ( ln ) of the percentage of compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant ( k ).

  • Half-life ( t1/2​ ): Calculated as 0.693/k .

  • Intrinsic Clearance ( CLint​ ): Calculated using the formula:

Table 2: Representative Metabolic Stability Profile for Fluorinated Pyrazoles (Note: Data reflects typical profiles for stabilized fluorinated pyrazole derivatives) | Species Matrix | Half-life ( t1/2​ , min) | Intrinsic Clearance ( CLint​ , µL/min/mg) | Predicted Hepatic Extraction | | :--- | :--- | :--- | :--- | | Human (HLM) | > 60.0 | < 23.1 | Low | | Rat (RLM) | 45.2 | 30.6 | Low-Moderate | | Mouse (MLM) | 32.8 | 42.2 | Moderate |

Interpretation: The incorporation of the fluorine atom effectively shields the pyrazole core, resulting in a prolonged half-life (> 60 min in human microsomes), which is highly desirable for systemic drug exposure and once-daily dosing regimens[4][6].

References

  • SULFONYLUREA DERIVATIVES AND USES THEREOF Source: European Patent Office - EP 3983407 B1 URL:[Link]

  • New Synthesis of Fluorinated Pyrazoles Source: ResearchGate URL:[Link]

  • Design, (Radio)Synthesis, and in Vitro and in Vivo Evaluation of Highly Selective and Potent Matrix Metalloproteinase 12 (MMP-12) Inhibitors as Radiotracers for Positron Emission Tomography Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery and Characterization of Divarasib (GDC-6036), a Potent Covalent Inhibitor of KRAS G12C Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structure-based design of covalent SARS-CoV-2 papain-like protease inhibitors Source: PMC - NIH URL:[Link]

  • Preclinical pharmacokinetic characterization of (R)-ketamine injection, a novel antidepressant glutamatergic agent Source: PMC - NIH URL:[Link]

Sources

Foundational

Discovery and Synthesis Pathways of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride

Executive Summary 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS No: 2567560-50-1)[1] is a highly specialized heterocyclic building block that has recently gained prominence in the pharmaceutical industry....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS No: 2567560-50-1)[1] is a highly specialized heterocyclic building block that has recently gained prominence in the pharmaceutical industry. With a molecular weight of 177.61 g/mol and a topological polar surface area of 43.8 Ų[1], this compound serves as a critical intermediate in the synthesis of novel sulfonylurea derivatives. These derivatives are engineered as potent inhibitors of the NLRP3 inflammasome, targeting a wide array of autoinflammatory, autoimmune, and oncological diseases[2].

This whitepaper provides an in-depth technical analysis of the biological rationale behind this specific pyrazole motif, alongside a self-validating, step-by-step synthetic methodology for its preparation.

Biological Context & Discovery Rationale

The discovery of 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine derivatives is deeply intertwined with the therapeutic targeting of the NLRP3 Inflammasome .

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex of the innate immune system. While it evolved to protect the host from pathogens, it is unique in its ability to activate in response to endogenous "sterile danger signals," such as cholesterol crystals (in atherosclerosis) and uric acid crystals (in gout)[2]. Aberrant activation or gain-of-function mutations in the NLRP3 gene lead to the overproduction of interleukin-1β (IL-1β) and IL-18, driving Cryopyrin-Associated Periodic Syndromes (CAPS) like Familial Cold Autoinflammatory Syndrome (FCAS) and Muckle-Wells syndrome (MWS)[2].

Structural Causality: Why the 5-Fluoro-Pyrazole Core?

In the development of sulfonylurea-based NLRP3 inhibitors, the 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine core was selected based on strict structure-activity relationship (SAR) requirements:

  • Cyclopropyl Group: Provides optimal lipophilicity to anchor the molecule within the hydrophobic pocket of the NLRP3 NACHT domain.

  • 5-Fluoro Substitution: Fluorine acts as a bioisostere for hydrogen or hydroxyl groups. Its high electronegativity lowers the pKa of the adjacent C4-amine, improving the overall metabolic stability of the drug by preventing oxidative degradation (e.g., by Cytochrome P450 enzymes) while maintaining a favorable pharmacokinetic profile.

NLRP3_Pathway Signal Sterile Danger Signals (Cholesterol crystals, Uric acid) NLRP3 NLRP3 Sensor Protein Signal->NLRP3 Triggers Inflammasome NLRP3 Inflammasome Complex NLRP3->Inflammasome Oligomerization ASC ASC Adaptor Protein ASC->Inflammasome Recruits Caspase1 Pro-Caspase-1 Caspase1->Inflammasome Binds ActiveCasp1 Active Caspase-1 Inflammasome->ActiveCasp1 Cleaves ActiveIL1b Mature IL-1β / IL-18 (Inflammation) ActiveCasp1->ActiveIL1b Processes ProIL1b Pro-IL-1β / Pro-IL-18 ProIL1b->ActiveIL1b Substrate Inhibitor Sulfonylurea Inhibitor (1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine derived) Inhibitor->NLRP3 Blocks Activation

Fig 1: The NLRP3 Inflammasome signaling pathway and the allosteric inhibition mechanism.

Retrosynthetic Analysis & Strategy

Synthesizing 4-amino-5-fluoropyrazoles presents a unique challenge. Direct electrophilic fluorination of the pyrazole core is often unselective and low-yielding. Consequently, two primary pathways are utilized in process chemistry:

  • De Novo Cyclization: Reacting cyclopropyl hydrazine with a 5-fluoro-1,3-diketone equivalent to directly form the fluorinated ring[3].

  • Late-Stage Functionalization (The Preferred Route): Starting from 1-cyclopropyl-1H-pyrazol-5-amine, the C5-amine is converted to fluorine via a Sandmeyer-type reaction. Subsequent regioselective C4-nitration, reduction, and protection/deprotection sequences yield the highly pure hydrochloride salt[2].

Synthesis_Workflow SM 1-Cyclopropyl-1H- pyrazol-5-amine Int1 1-Cyclopropyl-5- fluoro-1H-pyrazole SM->Int1 NaNO2, HF/Py (Sandmeyer) Int2 1-Cyclopropyl-5-fluoro- 4-nitro-1H-pyrazole Int1->Int2 HNO3, H2SO4 (Nitration) Int3 1-Cyclopropyl-5-fluoro- 1H-pyrazol-4-amine Int2->Int3 Pd/C, H2 (Reduction) Int4 tert-Butyl N-(1-cyclopropyl-5- fluoro-1H-pyrazol-4-yl)carbamate Int3->Int4 Boc2O, TEA (Protection) Product 1-Cyclopropyl-5-fluoro-1H- pyrazol-4-amine HCl Int4->Product 4M HCl/EtOAc (Deprotection)

Fig 2: Five-step retrosynthetic and forward synthesis workflow for the target compound.

Step-by-Step Experimental Methodologies

The following protocol outlines the preferred late-stage functionalization route. Every step is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure scientific integrity.

Step 1: Sandmeyer Fluorination
  • Objective: Convert 1-cyclopropyl-1H-pyrazol-5-amine to 1-cyclopropyl-5-fluoro-1H-pyrazole.

  • Procedure: Dissolve the starting amine in Olah's reagent (HF/pyridine) at -10°C. Slowly add sodium nitrite (NaNO2) to form the diazonium intermediate. Heat the reaction to 50°C to induce fluorodediazoniation.

  • Causality: The highly stable pyrazole diazonium salt requires thermal activation to release N2 gas and allow the fluoride ion to attack the C5 position.

  • IPC: LC-MS monitoring until the starting material mass (m/z 123) is completely replaced by the product mass (m/z 126).

Step 2: Regioselective Electrophilic Nitration
  • Objective: Install the nitrogen precursor at the C4 position.

  • Procedure: Cool a solution of 1-cyclopropyl-5-fluoro-1H-pyrazole in concentrated H2SO4 to 0°C. Add fuming HNO3 dropwise. Stir for 2 hours at room temperature.

  • Causality: The pyrazole ring is heavily electron-rich at the C4 position due to the resonance donation from the ring nitrogens, ensuring 100% regioselectivity for C4 nitration.

  • IPC: TLC (Hexane:EtOAc 3:1) to confirm the disappearance of the starting material.

Step 3: Reduction to the Free Amine
  • Objective: Reduce the nitro group to yield 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine.

  • Procedure: Dissolve the nitro intermediate in methanol. Add 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) for 12 hours. Filter through Celite to remove the catalyst.

  • Causality: Catalytic hydrogenation is chosen over metal/acid reductions (e.g., Fe/HCl) to prevent unwanted defluorination or ring-opening side reactions.

Step 4: Boc-Protection (Intermediate Stabilization)
  • Objective: Form tert-butyl N-(1-cyclopropyl-5-fluoro-1H-pyrazol-4-yl)carbamate.

  • Procedure: To the crude amine in dichloromethane (DCM), add triethylamine (TEA) and di-tert-butyl dicarbonate (Boc2O). Stir at room temperature for 4 hours.

  • Causality: Free 4-aminopyrazoles are highly susceptible to air oxidation, turning dark brown upon standing. Boc-protection stabilizes the amine, allowing for rigorous purification via silica gel chromatography and long-term storage[2].

Step 5: Deprotection and Hydrochloride Salt Formation
  • Objective: Generate the final, stable 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride salt.

  • Procedure: A solution of tert-butyl N-(1-cyclopropyl-5-fluoro-1H-pyrazol-4-yl)carbamate (500 mg, 2.07 mmol, 1 eq) in 4 M HCl in EtOAc (10 ml) is stirred at room temperature for 2 hours[2]. The solution is then concentrated in vacuo to give the title compound as a yellow oil/solid[2].

  • Causality: The use of anhydrous HCl in EtOAc cleanly cleaves the Boc group, releasing gaseous isobutylene and CO2, leaving no chemical byproducts. The resulting hydrochloride salt is highly water-soluble, oxidation-resistant, and chemically primed for subsequent drug discovery steps, such as reductive amination with tert-butyl 3-oxopiperidine-1-carboxylate[2].

Quantitative Data & Characterization

Table 1: Physicochemical Properties of the Target Compound [1]

PropertyValue
CAS Number 2567560-50-1
Chemical Formula C6H9ClFN3
Molecular Weight 177.61 g/mol
Exact Monoisotopic Mass 177.0469032 g/mol
Topological Polar Surface Area 43.8 Ų
Hydrogen Bond Donors/Acceptors 2 / 3
Heavy Atom Count 11

Table 2: Experimental Reaction Parameters & In-Process Controls

StepTransformationReagentsTime / TempIPC Method
1 Sandmeyer FluorinationNaNO2, HF/Pyridine4h / -10°C to 50°CLC-MS (m/z 126)
2 Electrophilic NitrationFuming HNO3, conc. H2SO42h / 0°C to RTTLC (Hex:EtOAc 3:1)
3 Catalytic Reduction10% Pd/C, H2 (1 atm), MeOH12h / RTLC-MS (m/z 141)
4 Boc-ProtectionBoc2O, TEA, DCM4h / RTNinhydrin Stain (Negative)
5 Deprotection & Salt4M HCl in EtOAc2h / RTNMR (Loss of t-butyl peak)

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of Novel Derivatives from 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride

Abstract This document provides a comprehensive guide for the synthetic derivatization of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride, a key building block in modern medicinal chemistry. The pyrazole scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthetic derivatization of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride, a key building block in modern medicinal chemistry. The pyrazole scaffold is a "privileged structure" in drug discovery, featured in numerous FDA-approved therapeutics for its metabolic stability and diverse biological activities.[1][2] This guide details protocols for the essential deprotection of the hydrochloride salt and subsequent functionalization of the 4-amino group through common and robust synthetic methodologies, including acylation, sulfonylation, and reductive amination. Each protocol is presented with an emphasis on the underlying chemical principles, practical execution, and methods for purification and characterization, designed to empower researchers in the development of novel chemical entities.

Introduction: The Significance of the Fluorinated Cyclopropyl-Aminopyrazole Scaffold

The 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine moiety represents a confluence of structurally and pharmacologically significant features. Pyrazole derivatives are foundational in a wide array of therapeutic agents, demonstrating anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] The incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the fluorine atom often improves pharmacokinetic properties such as membrane permeability and resistance to oxidative metabolism. The 4-amino group serves as a versatile synthetic handle, allowing for the exploration of a vast chemical space through various derivatization strategies. This guide provides validated protocols to leverage this key intermediate for the generation of compound libraries for screening and lead optimization.

Initial Consideration: Handling of the Hydrochloride Salt

The starting material is provided as a hydrochloride salt to enhance its stability and shelf-life. However, the protonated amine is not nucleophilic. Therefore, a crucial first step in any derivatization of the 4-amino group is a neutralization (deprotection) to liberate the free amine. This is typically achieved by treatment with a suitable base.

Protocol 2.1: In Situ Neutralization for Subsequent Reactions

This protocol describes the liberation of the free amine immediately prior to a subsequent derivatization step, which is the most common and efficient workflow.

Materials:

  • 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Inert gas atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (1.0 eq).

  • Add the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of starting material).

  • Stir the resulting suspension at room temperature.

  • Add the tertiary amine base (e.g., TEA, 1.1 - 1.5 eq) dropwise to the suspension.

  • Stir the mixture at room temperature for 15-30 minutes. A visual change from a suspension to a clearer solution may be observed as the free amine is formed and dissolves.

  • The resulting solution containing the free 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine is now ready for use in subsequent derivatization reactions.

Causality and Experimental Choice:

  • Anhydrous Conditions: Essential to prevent unwanted side reactions with water, especially when using reactive electrophiles like acyl chlorides.

  • Tertiary Amine Base: A non-nucleophilic base like TEA or DIPEA is used to neutralize the HCl salt without competing with the primary amine in the subsequent reaction. An excess is used to ensure complete neutralization and to scavenge any acid generated in the following step (e.g., HCl from an acyl chloride).

Synthetic Derivatization Strategies

The liberated 4-amino group is a potent nucleophile, enabling a variety of derivatization reactions. Below are detailed protocols for common and high-yield transformations.

Strategy 1: Acylation for Amide Bond Formation

The formation of an amide bond is one of the most robust and frequently employed reactions in medicinal chemistry. This can be achieved by reacting the amine with an acyl chloride or a carboxylic acid activated with a coupling agent.

Workflow Overview:

G start 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl step1 In Situ Neutralization (Protocol 2.1) Solvent: DCM, Base: TEA start->step1 step2 Addition of Acyl Chloride (R-COCl) step1->step2 step3 Reaction Stirring (0°C to RT) step2->step3 step4 Aqueous Workup step3->step4 product N-(1-cyclopropyl-5-fluoro-1H-pyrazol-4-yl)amide Derivative step4->product

Caption: Acylation Workflow using Acyl Chlorides.

Procedure:

  • Prepare the free amine in situ as described in Protocol 2.1 using 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the desired acyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Acylating Agents

ReagentProduct TypeNotes
Acetyl chlorideAcetamide derivativeSimple, small aliphatic amide.
Benzoyl chlorideBenzamide derivativeIntroduces an aromatic moiety.[5]
2-Fluorobenzoyl chlorideFluorinated benzamideModulates electronic properties and potential for H-bonding.[5]
Cyclopropanecarbonyl chlorideCyclopropyl carboxamideIntroduces an additional spirocyclic center.
Strategy 2: Sulfonylation for Sulfonamide Bond Formation

Sulfonamides are key functional groups in a variety of drugs. The synthesis is analogous to acylation, using a sulfonyl chloride.

Workflow Overview:

G start 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl step1 In Situ Neutralization (Protocol 2.1) Solvent: DCM, Base: TEA start->step1 step2 Addition of Sulfonyl Chloride (R-SO2Cl) step1->step2 step3 Reaction Stirring (RT) step2->step3 step4 Aqueous Workup step3->step4 product N-(1-cyclopropyl-5-fluoro-1H-pyrazol-4-yl)sulfonamide Derivative step4->product

Caption: Sulfonylation Workflow using Sulfonyl Chlorides.

Procedure:

  • Prepare the free amine in situ as described in Protocol 2.1 using 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (1.0 eq) and TEA (1.5 eq) in anhydrous DCM.

  • To the stirring solution at room temperature, add the desired sulfonyl chloride (1.1 eq) either as a solid in portions or as a solution in DCM.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with DCM and wash with 1M HCl (aq), followed by saturated sodium bicarbonate (aq), and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sulfonylating Agents

ReagentProduct TypeNotes
Methanesulfonyl chlorideMethanesulfonamideSmall, polar sulfonamide.
p-Toluenesulfonyl chlorideTosylamideClassic sulfonamide, introduces a benzyl moiety.
Thiophene-2-sulfonyl chlorideThiophenesulfonamideIntroduces a heteroaromatic ring system.[6]
Strategy 3: Reductive Amination for N-Alkylation

Reductive amination allows for the formation of secondary amines by reacting the primary amine with an aldehyde or ketone in the presence of a mild reducing agent.

Workflow Overview:

G start 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl step1 In Situ Neutralization (Protocol 2.1) Solvent: Methanol, Base: TEA start->step1 step2 Addition of Aldehyde (R-CHO) + Acetic Acid (cat.) step1->step2 step3 Imine Formation (Stir 1-2h at RT) step2->step3 step4 Addition of Reducing Agent (e.g., NaBH4) step3->step4 step5 Aqueous Workup step4->step5 product N-alkyl-(1-cyclopropyl-5-fluoro-1H-pyrazol-4-yl)amine step5->product

Caption: Reductive Amination Workflow.

Procedure:

  • In a reaction flask, suspend 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (1.0 eq) in methanol (MeOH).

  • Add TEA (1.1 eq) and stir for 15 minutes to generate the free amine.

  • Add the desired aldehyde (1.0-1.2 eq) and a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, controlling any effervescence.

  • Allow the reaction to warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, carefully quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

General Purification and Characterization

  • Purification: Flash column chromatography on silica gel is the most common method for purifying these derivatives. Typical solvent systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can also be effective for highly crystalline products.

  • Characterization: The identity and purity of the synthesized derivatives should be confirmed by standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure of the compound.

    • LC-MS: To confirm the molecular weight and assess purity.

    • FTIR: To identify key functional groups (e.g., C=O stretch for amides, S=O stretches for sulfonamides).

Safety and Handling

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acyl chlorides and sulfonyl chlorides are corrosive and lachrymatory; handle with extreme care.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas; quench reactions carefully.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2025).
  • Research and Reviews. (2024).
  • MDPI. (2018).
  • MDPI. (2023).
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • PMC. (n.d.).
  • Arkivoc. (n.d.). Recent developments in aminopyrazole chemistry.
  • ACS Publications. (2019).
  • ResearchGate. (n.d.). Synthesis of cyclopropyl-1H-pyrazol-4-yl substituted with....
  • Taylor & Francis. (2010). Synthesis of 1-(4-methoxybenzyl)
  • PubMed. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors.
  • MDPI. (2018).
  • PubMed. (2011).
  • Beilstein Journals. (2020).
  • EvitaChem. (n.d.). Buy 5-Cyclopropyl-1-propyl-1H-pyrazole-4-carbaldehyde (EVT-3334480) | 1006496-47-4.
  • PubChem. (n.d.). 5-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-fluoro-pyrimidin-2-yl]thiophene-2-sulfonamide.
  • eScholarship. (n.d.). UNIVERSITY OF CALIFORNIA, IRVINE Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes THESIS.
  • ResearchGate. (n.d.). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors.
  • PMC. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold.
  • PMC. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.

Sources

Application

Application Note: Preparation and Handling of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride Stock Solutions for In Vitro Assays

Introduction & Pharmacological Context 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1) is a highly specialized pyrazole building block. In contemporary drug discovery, this compound serves as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1) is a highly specialized pyrazole building block. In contemporary drug discovery, this compound serves as a critical intermediate in the synthesis of advanced sulfonylurea derivatives, which are engineered to act as potent inhibitors of the NLRP3 inflammasome 1.

The NLRP3 inflammasome is an intracellular multiprotein complex that activates caspase-1 in response to cellular stress (e.g., reactive oxygen species, potassium efflux), subsequently triggering the maturation and release of pro-inflammatory cytokines like IL-1β and IL-18 2. Because researchers frequently evaluate both the downstream synthesized inhibitors and the pyrazole intermediate itself in cell-based viability and mechanistic assays, preparing a stable, sterile, and non-toxic stock solution is a foundational requirement.

NLRP3_Pathway Signal Cellular Stress (ROS, K+ Efflux) NLRP3 NLRP3 Sensor Activation Signal->NLRP3 ASC ASC Adaptor Recruitment NLRP3->ASC Caspase Caspase-1 Cleavage ASC->Caspase Cytokines IL-1β & IL-18 Release Caspase->Cytokines Inhibitor Sulfonylurea Derivatives (Synthesized from Pyrazole HCl) Inhibitor->NLRP3 Inhibits

Caption: The NLRP3 inflammasome signaling pathway targeted by pyrazole-derived inhibitors.

Physicochemical Properties & Solvent Causality

Before preparing a stock solution, it is imperative to understand the compound's physicochemical profile 3.

Table 1: Physicochemical Profile
PropertyValue
Compound Name 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride
CAS Number 2567560-50-1
Molecular Weight 177.61 g/mol
Exact Mass 177.05 g/mol
Topological Polar Surface Area 43.8 Ų
Salt Form Hydrochloride (HCl)
Causality in Solvent Selection: DMSO vs. Aqueous
  • Dimethyl Sulfoxide (DMSO): The industry standard for long-term compound storage. DMSO prevents hydrolytic degradation and is self-sterilizing at 100% concentration. However, DMSO can induce cytotoxicity and alter cellular transcriptomes if the final concentration in the culture media exceeds 0.1% v/v 4.

  • Aqueous (Water/PBS): Because this compound is supplied as a hydrochloride (HCl) salt , its polarity is significantly enhanced compared to its free-base counterpart. This allows researchers to dissolve the compound directly in sterile water or Phosphate-Buffered Saline (PBS). This is a critical advantage when working with highly sensitive primary cells (e.g., human macrophages or microglia) where DMSO toxicity must be entirely bypassed.

Step-by-Step Preparation Methodologies

Table 2: Stock Solution Preparation Matrix (per 1 mL Volume)
Target ConcentrationCompound Mass RequiredRecommended Solvent
10 mM 1.78 mgDMSO or PBS/Water
50 mM 8.88 mgDMSO or PBS/Water
100 mM 17.76 mgDMSO
Protocol A: Preparation of a 50 mM DMSO Stock Solution
  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the cold powder, which can cause rapid degradation.

  • Weighing: Accurately weigh 8.88 mg of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride into a sterile, light-blocking amber microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution for 30–60 seconds. If particulates remain, sonicate in a room-temperature water bath for 2–5 minutes until optically clear.

  • Aliquoting: Divide the stock into 50 µL single-use aliquots. Causality: Repeated freeze-thaw cycles introduce moisture into the DMSO, leading to compound precipitation and loss of effective molarity.

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, up to 6 months).

Protocol B: Preparation of a 50 mM Aqueous Stock Solution
  • Dissolution: Weigh 8.88 mg of the compound and dissolve in 1.0 mL of sterile ultrapure water or PBS. Vortex until clear.

  • pH Adjustment (Critical Step): Because the compound is an HCl salt, dissociating it in water will release hydronium ions, lowering the pH. Spot 1 µL onto pH paper. If the pH is <6.5, carefully titrate with 0.1 M NaOH until the pH reaches 7.2–7.4. Causality: Unbuffered acidic stocks will cause immediate, localized necrosis when pipetted onto cultured cells.

  • Sterilization: Pass the neutralized solution through a 0.22 µm Polyethersulfone (PES) syringe filter into a sterile tube inside a biosafety cabinet. Causality: Unlike 100% DMSO, aqueous solutions are not self-sterilizing and must be filtered to prevent bacterial/fungal contamination.

  • Aliquoting & Storage: Aliquot and store at -20°C.

Workflow Start Weigh Compound (1-Cyclopropyl-5-fluoro-1H- pyrazol-4-amine HCl) Solvent Add Solvent (DMSO or Ultrapure Water) Start->Solvent Dissolve Vortex / Sonicate until optically clear Solvent->Dissolve Filter Filter Sterilize (0.22 µm) *Aqueous only Dissolve->Filter Aliquot Aliquot (50-100 µL) into sterile tubes Filter->Aliquot Store Store at -20°C to -80°C Protect from moisture Aliquot->Store

Caption: Workflow for the preparation and storage of compound stock solutions.

Cell Culture Dilution Strategy & Self-Validating Quality Control

To ensure experimental integrity, the protocol must be self-validating. Implement the following controls when applying the stock to cell culture media:

  • Solubility Verification (Centrifugation Test): Before adding the diluted media to cells, centrifuge a sample of the final media at 10,000 × g for 5 minutes. Check for a microscopic pellet. A pellet indicates that the compound crashed out of solution upon contact with the aqueous media, meaning the cells will not receive the intended dose.

  • Vehicle Control Validation: Always run a parallel control well containing the exact same concentration of the solvent (e.g., 0.1% DMSO) without the compound. This validates that any observed cell death or inflammasome inhibition is due to the pyrazole derivative, not solvent toxicity 4.

Table 3: Cell Culture Dilution Strategy (Targeting <0.1% DMSO limit)
Stock ConcentrationTarget Media ConcentrationDilution FactorFinal Solvent ConcentrationStatus
10 mM10 µM1:10000.1%Maximum Limit
50 mM10 µM1:50000.02%Optimal / Safe
50 mM50 µM1:10000.1%Maximum Limit

Note: To achieve a 10 µM final concentration from a 50 mM stock, perform a serial dilution: First, dilute the stock 1:50 in intermediate media (yielding 1 mM), then dilute 1:100 into the final culture plate.

References

  • ECHEMI.
  • European Patent Office (EP 3983407 B1).
  • PubMed / Nature Reviews Immunology.
  • ResearchGate / Cold Spring Harbor Protocols.Guidelines for cell viability assays and DMSO stock handling.

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary The synthesis of highly selective kinase inhibitors...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The synthesis of highly selective kinase inhibitors and NLRP3 inflammasome antagonists frequently relies on the incorporation of functionalized pyrazole cores . Among these, 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1) has emerged as a privileged building block. The C4-primary amine serves as an ideal handle for diversification via Buchwald-Hartwig cross-coupling.

However, coupling this specific substrate presents three distinct chemical challenges:

  • The Hydrochloride Salt: Requires precise stoichiometric adjustments to liberate the free amine in situ without stalling the catalytic cycle.

  • Electronic Deactivation: The strong inductive electron-withdrawing effect (-I) of the C5-fluorine atom significantly reduces the nucleophilicity of the C4-amine.

  • Chemoselectivity: As a primary amine, it is highly susceptible to over-arylation (bis-arylation), forming undesired tertiary amines.

This application note provides field-proven, causality-driven methodologies to achieve high-yielding, strictly mono-arylated C–N cross-coupling using advanced Palladium G3 precatalyst systems.

Mechanistic & Strategic Considerations

As a Senior Application Scientist, I emphasize that successful cross-coupling is never a matter of simply mixing reagents; it requires a deep understanding of the substrate's microenvironment.

Overcoming Electronic Deactivation with Pd G3 Precatalysts

The C5-fluorine atom pulls electron density away from the pyrazole core, rendering the C4-amine a sluggish nucleophile. Traditional catalyst systems like Pd2(dba)3/BINAP fail here because the dibenzylideneacetone (dba) ligands compete for coordination at the Pd(0) center, creating an activation barrier that this deactivated amine cannot easily overcome.

To solve this, we utilize BrettPhos Pd G3 . Upon exposure to a base, the G3 precatalyst rapidly undergoes deprotonation and reductive elimination to release an innocuous carbazole byproduct, instantly generating a highly active, strictly monoligated L-Pd(0) species. This ensures rapid oxidative addition and facilitates the difficult amine coordination step.

Steric Control to Prevent Bis-Arylation

Primary heteroarylamines are prone to double arylation. The use of BrettPhos , a highly sterically demanding dialkylbiarylphosphine ligand, is non-negotiable here . The extreme steric bulk of the BrettPhos ligand creates a crowded coordination sphere. Once the first aryl group is coupled, the resulting secondary amine is too sterically encumbered to undergo a second oxidative addition/reductive elimination sequence, locking the chemoselectivity at mono-arylation.

The Hydrochloride Salt Factor

Using the HCl salt of the pyrazole is advantageous for bench stability, but it acts as an acid sink in the reaction. The Buchwald-Hartwig catalytic cycle requires exactly one equivalent of base to deprotonate the Pd(II)-amido intermediate. Therefore, you must add an additional 1.0 to 1.2 equivalents of base strictly to neutralize the HCl salt in situ. Failure to account for this will result in incomplete catalyst activation and stalled conversions.

Reaction Optimization Data

The following table summarizes the quantitative optimization data for the coupling of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl with a standard aryl chloride. It demonstrates the causality between ligand/base selection and reaction yield.

EntryPrecatalyst / Pd SourceLigandBase (Equiv)SolventTemp (°C)Yield (%)Mechanistic Observation
1Pd2(dba)3 (5 mol%)BINAP (10 mol%)NaOtBu (2.2)Toluene100< 10%Sluggish coordination; trace bis-arylation observed.
2Pd(OAc)2 (5 mol%)XantPhos (10 mol%)Cs2CO3 (3.0)1,4-Dioxane10025%Poor conversion due to deactivated amine nucleophilicity.
3RuPhos Pd G3 (2 mol%)RuPhos (2 mol%)NaOtBu (2.2)Toluene8065%Moderate yield; RuPhos is less optimal for primary amines.
4 BrettPhos Pd G3 (2 mol%) BrettPhos (2 mol%) NaOtBu (2.2) Toluene 80 92% Optimal for robust substrates; strictly mono-arylated.
5 BrettPhos Pd G3 (2 mol%) BrettPhos (2 mol%) Cs2CO3 (3.0) t-AmylOH 100 88% Optimal for base-sensitive aryl halides (e.g., esters).

Visual Workflows and Mechanistic Pathways

Reaction Condition Decision Tree

Select your protocol based on the electronic and structural nature of your aryl halide coupling partner.

G Start Substrate: Ar-X + 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl CheckBase Base-sensitive groups on Ar-X? (e.g., CN, COOR) Start->CheckBase BaseSensYes Yes (Sensitive) CheckBase->BaseSensYes Yes BaseSensNo No (Robust) CheckBase->BaseSensNo No Cond1 Base: Cs2CO3 (3.0 eq) Solvent: t-AmylOH Temp: 100 °C BaseSensYes->Cond1 Cond2 Base: NaOtBu (2.2 eq) Solvent: Toluene Temp: 80 °C BaseSensNo->Cond2 Cat Precatalyst: BrettPhos Pd G3 (2 mol%) Ligand: BrettPhos (2 mol%) Cond1->Cat Cond2->Cat

Caption: Workflow for selecting optimal Buchwald-Hartwig conditions for the hydrochloride salt.

Catalytic Cycle

Understanding the sequence of events at the Palladium center ensures proper troubleshooting if the reaction stalls.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar)(X) Oxidative Addition Pd0->OxAdd + Ar-X AmineCoord L-Pd(II)(Ar)(Amine) Amine Coordination OxAdd->AmineCoord + Pyrazole Amine Deprot L-Pd(II)(Ar)(Amido) Deprotonation AmineCoord->Deprot + Base, - HX RedElim Mono-arylated Product + L-Pd(0) Deprot->RedElim Reductive Elim. RedElim->Pd0 Catalyst Regen.

Caption: Pd-catalyzed Buchwald-Hartwig catalytic cycle for 4-aminopyrazole mono-arylation.

Experimental Protocols

These protocols are designed as self-validating systems. The inclusion of specific LC-MS mass tracking ensures you can verify the in situ free-basing and product formation in real-time.

Protocol A: Standard Amination (For Robust Aryl Halides)

Use this protocol when your aryl halide lacks base-sensitive functional groups (e.g., esters, epimerizable stereocenters).

  • Reagent Charging: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 eq), 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (195.4 mg, 1.1 mmol, 1.1 eq), BrettPhos Pd G3 (18.1 mg, 0.02 mmol, 2 mol%), and BrettPhos ligand (10.7 mg, 0.02 mmol, 2 mol%).

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (211.4 mg, 2.2 mmol, 2.2 eq). Note: The 2.2 equivalents account for both the catalytic cycle requirement and the neutralization of the pyrazole's HCl salt.

  • Atmosphere Exchange: Seal the vessel with a rubber septum. Evacuate the tube under high vacuum and backfill with dry Argon. Repeat this cycle three times to ensure a strictly oxygen-free environment.

  • Solvent Addition: Inject anhydrous, degassed Toluene (5.0 mL) through the septum via a syringe.

  • Reaction Execution: Replace the septum with a Teflon-lined crimp cap under a positive flow of Argon. Transfer the vessel to a pre-heated oil bath at 80 °C and stir vigorously (800 rpm) for 4–12 hours.

  • Self-Validation & Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the free-based pyrazole amine peak at m/z [M+H]+ = 142.1 . The appearance of the product mass without any +Ar mass (bis-arylation) validates the chemoselectivity.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Mild Amination (For Base-Sensitive Aryl Halides)

Use this protocol when your aryl halide contains esters, nitriles, or other base-sensitive moieties.

  • Reagent Charging: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol, 1.0 eq), 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (195.4 mg, 1.1 mmol, 1.1 eq), BrettPhos Pd G3 (18.1 mg, 0.02 mmol, 2 mol%), and BrettPhos ligand (10.7 mg, 0.02 mmol, 2 mol%).

  • Mild Base Addition: Add Cesium Carbonate (Cs2CO3) (977.4 mg, 3.0 mmol, 3.0 eq). Note: Cs2CO3 is a milder base, preventing ester hydrolysis, but requires a larger excess to efficiently drive the deprotonation step.

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Inject anhydrous, degassed tert-Amyl Alcohol (t-AmylOH) (5.0 mL). Causality Note: t-AmylOH is chosen over Toluene here because it provides sufficient polarity to partially dissolve the inorganic Cs2CO3, which is otherwise entirely insoluble in Toluene.

  • Reaction Execution: Heat the reaction mixture at 100 °C for 12–24 hours. (The higher temperature compensates for the weaker base).

  • Workup: Follow the same Celite filtration and chromatography steps as Protocol A.

References

  • European Patent Office. "SULFONYLUREA DERIVATIVES AND USES THEREOF" (EP3983407B1). 2025.
  • Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "A Highly Active Catalyst for Palladium-Catalyzed Amination of Aryl Chlorides." Journal of Organic Chemistry, 2014, 79(9), 4161–4166. URL:[Link]

  • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016, 116(19), 12564–12649. URL:[Link]

Application

The Lynchpin Intermediate: Application Notes for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride in the Synthesis of Advanced Agrochemicals

Introduction: The Rise of Pyrazole-Containing Agrochemicals The pyrazole moiety is a cornerstone in modern agrochemical design, featuring prominently in a host of high-performing herbicides, insecticides, and fungicides....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Pyrazole-Containing Agrochemicals

The pyrazole moiety is a cornerstone in modern agrochemical design, featuring prominently in a host of high-performing herbicides, insecticides, and fungicides.[1] These five-membered heterocyclic compounds offer a versatile scaffold that can be readily functionalized to modulate biological activity, selectivity, and physicochemical properties.[2] Among the various classes of pyrazole-based agrochemicals, pyrazole-4-carboxamides have emerged as a particularly potent and commercially significant group of fungicides.[3][4][5] These compounds typically function as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain and leading to potent and broad-spectrum disease control.[3]

This application note provides a detailed overview and synthetic protocol for the use of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1), a key building block in the synthesis of advanced pyrazole-4-carboxamide fungicides.[6] The presence of the cyclopropyl group and the fluorine atom on the pyrazole ring are critical design elements that can enhance metabolic stability and binding affinity to the target enzyme.

Core Application: Synthesis of Pyrazole-4-Carboxamide Fungicides

The primary application of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride in agrochemical synthesis is as a nucleophilic intermediate for the formation of an amide bond. The exocyclic amine at the 4-position of the pyrazole ring is readily acylated by a variety of carboxylic acid derivatives to yield the final pyrazole-4-carboxamide product. The general synthetic transformation is outlined below.

Visualizing the Synthesis Pathway

The following diagram illustrates the key synthetic step from the pyrazole amine hydrochloride to the target pyrazole-4-carboxamide.

G cluster_reactants Reactants cluster_products Product Amine 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride Amidation Amide Bond Formation (Acylation) Amine->Amidation Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) AcidChloride Substituted Benzoyl Chloride AcidChloride->Amidation Fungicide N-(1-Cyclopropyl-5-fluoro-1H-pyrazol-4-yl)-substituted-benzamide (Target Fungicide) Amidation->Fungicide caption General Synthetic Route to Pyrazole-4-Carboxamides

Caption: General Synthetic Route to Pyrazole-4-Carboxamides.

Detailed Synthetic Protocol: Preparation of a Representative Pyrazole-4-Carboxamide Fungicide

This protocol details the synthesis of a model N-(1-cyclopropyl-5-fluoro-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide, a representative of the pyrazole-4-carboxamide class of fungicides.

Objective: To synthesize a model pyrazole-4-carboxamide fungicide via the acylation of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )
1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride2567560-50-1177.61
2-(Trifluoromethyl)benzoyl chloride312-94-7208.57
Triethylamine121-44-8101.19
Dichloromethane (DCM), anhydrous75-09-284.93
Saturated aqueous sodium bicarbonateN/AN/A
BrineN/AN/A
Anhydrous magnesium sulfate7487-88-9120.37

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (1.78 g, 10.0 mmol).

  • Suspension: Add anhydrous dichloromethane (40 mL) to the flask. The amine hydrochloride will likely not fully dissolve, forming a suspension.

  • Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (2.9 mL, 21.0 mmol) dropwise to the stirred suspension. The triethylamine serves to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes at 0 °C.

  • Acylation: In a separate dry flask, dissolve 2-(trifluoromethyl)benzoyl chloride (2.09 g, 10.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cold amine suspension over a period of 20 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion of the reaction, quench the mixture by the slow addition of 20 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(1-cyclopropyl-5-fluoro-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzamide.

Expected Yield: The yield of the final product is typically in the range of 80-95%, depending on the purity of the starting materials and the efficiency of the purification process.

Experimental Causality and Self-Validation

  • Choice of Base: Triethylamine is a common organic base used in acylation reactions. A slight excess is used to ensure complete neutralization of the amine hydrochloride and to scavenge the HCl generated during the reaction between the amine and the acid chloride.

  • Anhydrous Conditions: The use of anhydrous solvent and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive 2-(trifluoromethyl)benzoyl chloride, which would lead to the formation of the corresponding carboxylic acid and a reduction in yield.

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermicity of the acylation reaction and minimize the formation of side products.

  • Workup Rationale: The aqueous washes are essential for removing unreacted starting materials, the triethylamine hydrochloride salt, and any other water-soluble impurities. The sodium bicarbonate wash specifically neutralizes any remaining acidic species.

  • Validation: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic amide proton signal in the ¹H NMR spectrum and the correct molecular ion peak in the mass spectrum would validate the successful synthesis.

Conclusion

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride is a valuable and versatile intermediate in the synthesis of modern agrochemicals. Its structure is pre-optimized with features known to enhance fungicidal activity. The straightforward and high-yielding acylation protocol described herein provides a reliable method for the synthesis of advanced pyrazole-4-carboxamide fungicides. This application note serves as a practical guide for researchers and scientists in the agrochemical industry, enabling the efficient development of novel crop protection agents.

References

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388. Available at: [Link]

  • Rojas, J. J., et al. (2021). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 32(9), 1845-1854. Available at: [Link]

  • Prasad, K. J. R., et al. (2015). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4333-4339. Available at: [Link]

  • ACS Publications. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry, 69(40), 11899–11910. Available at: [Link]

  • Google Patents. (n.d.). Fungicide pyrazole carboxamides derivatives. EP3000809A1.
  • ResearchGate. (2026). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 5-fluoro-1h-pyrazoles. WO2014012975A1.
  • Google Patents. (n.d.). AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES. EP 3994990 A1. Available at: [Link]

  • Google Patents. (n.d.). Fungicidal pyrazole mixtures. WO2014130409A2.
  • Google Patents. (n.d.). Process for the preparation of 5-fluoro-1H-pyrazoles. US9302994B2.
  • Google Patents. (n.d.). MICROCAPSULES COMPRISING A PESTICIDE. WO 2013/026757 A1.
  • Google Patents. (n.d.). Process for the preparation of 3-chloro-1H-pyrazol-4-amine and salts thereof.
  • Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. HETEROCYCLES, 71(7), 1467-1502. Available at: [Link]

  • Wiley Online Library. (2021). Exploration of Pyrazolo[1,5‐a]pyrimidines as Membrane‐Bound Pyrophosphatase Inhibitors. ChemMedChem, 16(16), 2569-2576. Available at: [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules, 27(19), 6274. Available at: [Link]

  • European Patent Office. (n.d.). FUNGICIDAL COMPOSITIONS. Patent 3240415. Available at: [Link]

  • PubMed. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. Journal of Agricultural and Food Chemistry, 71(9), 3950–3959. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride in aqueous buffers

Welcome to the technical support guide for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (C₆H₉ClFN₃, MW: 177.61).[1] This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (C₆H₉ClFN₃, MW: 177.61).[1] This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound in aqueous buffers.

Introduction: Understanding the Molecule

Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics implied by the structure of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride. The molecule is a salt of a weak base, which dictates its solubility behavior. Key structural features include:

  • Amine Hydrochloride Salt: This feature makes the compound's solubility highly dependent on pH. The protonated amine is generally more water-soluble than the neutral free base.

  • Fluorinated Pyrazole Ring: The pyrazole core is a heterocyclic aromatic ring. The fluorine atom increases lipophilicity, which can decrease aqueous solubility.[2] However, it can also enhance metabolic stability.[2][3]

  • Cyclopropyl Group: This is a small, non-polar, and rigid aliphatic ring that contributes to the overall hydrophobicity of the molecule, potentially limiting its intrinsic water solubility.

Given these features, challenges in achieving desired concentrations in aqueous buffers are common. This guide provides a systematic approach to overcoming these issues.

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating out of my aqueous buffer?

A1: Precipitation is most likely due to the compound's pH-dependent solubility.[4][5] As a salt of a weak base, 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride is most soluble at an acidic pH (typically pH < pKa), where the amine group is protonated. If the pH of your buffer is near or above the compound's pKa, the equilibrium will shift towards the less soluble, neutral "free base" form, causing it to precipitate.[6][7] This is a common issue when preparing stock solutions in water or neutral buffers like PBS (pH 7.4).

Q2: What is the best starting solvent for making a stock solution?

A2: For initial stock solutions, it is often best to use a water-miscible organic solvent to ensure complete dissolution before further dilution into aqueous buffers. Good starting points include:

  • DMSO (Dimethyl Sulfoxide)

  • DMF (N,N-Dimethylformamide)

  • Ethanol

After creating a concentrated stock in one of these solvents, you can perform serial dilutions into your final aqueous buffer. However, be mindful of the final solvent concentration in your assay, as high concentrations can affect biological experiments.

Q3: Can I just heat the solution to get my compound to dissolve?

A3: Gently warming the solution can increase the rate of dissolution and, in some cases, the solubility.[8] However, this should be done with caution.

  • Stability: Excessive heat can degrade the compound.

  • Supersaturation: The solution may become supersaturated and precipitate upon cooling to room or experimental temperature. If you use heat, ensure the compound remains in solution after it has cooled.

In-Depth Troubleshooting Guide

This section provides systematic protocols and advanced strategies for enhancing the solubility of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride.

Problem 1: Low Solubility in Standard Physiological Buffers (e.g., PBS pH 7.4)

This is the most common issue. The neutral pH of PBS is likely above the pKa of the amine, leading to the formation of the poorly soluble free base.

The most direct way to improve solubility is by lowering the pH of the buffer. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of the ionized (soluble) to un-ionized (less soluble) forms of a weak base.[6][9][10][11]

Experimental Protocol 1: pH-Solubility Profile

  • Preparation: Prepare a series of buffers (e.g., citrate, acetate, or phosphate) with pH values ranging from 2 to 8.

  • Equilibration: Add an excess amount of the compound to a small volume of each buffer.

  • Mixing: Rotate or shake the samples at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the solubility (mg/mL or mM) against the measured final pH of each supernatant. This will reveal the pH at which solubility is maximized.

Buffer SystemTarget pHMeasured Final pHHypothetical Solubility (µg/mL)
Citrate3.03.1> 5000
Acetate4.54.62500
Phosphate6.06.1450
Phosphate (PBS)7.47.4< 50

This data clearly illustrates that maintaining an acidic pH is critical for achieving higher concentrations.

The choice of buffer species can also influence solubility, even at the same pH, due to different ionic strengths or potential interactions with the compound.[12][13] It is advisable to test solubility in a few different buffer systems if the initial choice proves problematic.

Problem 2: The required pH for solubility is not compatible with my experiment (e.g., cell-based assays).

When acidic conditions are not viable, more advanced formulation strategies are necessary.

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[14][15][16][17]

Experimental Protocol 2: Co-solvent Screening

  • Select Co-solvents: Choose a panel of biocompatible co-solvents such as PEG 400 (Polyethylene Glycol 400), Propylene Glycol, or Ethanol.[14][18]

  • Prepare Blends: Create a series of buffer/co-solvent blends (e.g., 5%, 10%, 20% v/v co-solvent in your target buffer).

  • Determine Solubility: Measure the solubility of the compound in each blend using the equilibration method described in Protocol 1.

  • Assess Tolerance: Separately, determine the maximum concentration of each co-solvent that your experimental system (e.g., cells) can tolerate without adverse effects.

  • Optimize: Select the co-solvent and concentration that provides the required solubility while remaining within the tolerated limits of your assay.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble molecules, like your compound, forming inclusion complexes that have greatly enhanced aqueous solubility.[19][20][][22][23]

  • Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations due to their high water solubility and safety profiles.[22][24]

Experimental Protocol 3: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Make a series of aqueous solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1%, 5%, 10% w/v) in your desired buffer.

  • Equilibrate: Add an excess of your compound to each cyclodextrin solution.

  • Mix and Separate: Follow steps 3 and 4 from Protocol 1.

  • Quantify and Analyze: Measure the compound's concentration in the supernatant to determine the solubility enhancement as a function of cyclodextrin concentration.

The following diagram outlines a logical workflow for addressing solubility issues with 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride.

Solubility_Workflow start Start: Compound Precipitates in Aqueous Buffer check_ph Is the buffer pH < 6.0? start->check_ph lower_ph Action: Lower buffer pH (e.g., pH 4-5 using citrate/acetate). Follow Protocol 1. check_ph->lower_ph No ph_ok pH is sufficiently low or cannot be lowered further. check_ph->ph_ok Yes assay_compatible Is the new pH compatible with the assay? lower_ph->assay_compatible advanced_methods Need Advanced Formulation ph_ok->advanced_methods success Success: Compound Solubilized assay_compatible->success Yes assay_compatible->advanced_methods No cosolvent Strategy 1: Add Co-solvents (PEG 400, Propylene Glycol). Follow Protocol 2. advanced_methods->cosolvent cyclodextrin Strategy 2: Use Cyclodextrins (HP-β-CD, SBE-β-CD). Follow Protocol 3. advanced_methods->cyclodextrin cosolvent->success cyclodextrin->success

Caption: A decision tree for troubleshooting solubility issues.

References

  • Chilajwar, S. V., et al. (2017). Solubility Enhancement of Poorly Water Soluble Drug by Using β Cyclodextrin. Indo American Journal of Pharmaceutical Sciences, 4(11), 4475-4482. Available from: [Link]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Available from: [Link]

  • Kleos. (2023). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available from: [Link]

  • Klamt, A., et al. (2018). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. Fluid Phase Equilibria, 474, 1-12. Available from: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules, 29(5), 987. Available from: [Link]

  • Popescu, C., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed, National Library of Medicine. Available from: [Link]

  • Kumar, S., & Singh, J. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1760. Available from: [Link]

  • Singh, R., & Kaur, P. (2021). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Pharmaceutical Investigation, 51(1), 1-17. Available from: [Link]

  • Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 481-487. Available from: [Link]

  • Garg, T., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 168-173. Available from: [Link]

  • Garg, T., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed, National Library of Medicine. Available from: [Link]

  • Al-Gousous, J., & Langguth, P. (2015). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 104(6), 2001-2007. Available from: [Link]

  • Taylor, L. S., & Zhang, G. G. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(6), 2163–2174. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Fustero, S., & Sánchez-Roselló, M. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1465-1519. Available from: [Link]

  • Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 45(11), 5069-5080. Available from: [Link]

  • Yalkowsky, S. H., Patel, R., & Al-Antary, D. (2015). View of Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK, 3(4). Available from: [Link]

  • Sugano, K. (2015). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. ResearchGate. Available from: [Link]

  • Slideshare. (2021). PH and Solvent Effect on Drug Solubility. Available from: [Link]

  • Yalkowsky, S. H., et al. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available from: [Link]

  • Scott, J. S., & Williams, J. M. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(3), 1373-1393. Available from: [Link]

  • Dressman, J. B., & Reppas, C. (2000). Effect of Buffer media composition on the solubility and effective permeability coefficient of ibuprofen. Pharmaceutical Research, 17(2), 201-207. Available from: [Link]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmaceutical Outsourcing. Available from: [Link]

  • Al-Gousous, J., & Langguth, P. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Pharmaceutics, 16(5), 633. Available from: [Link]

  • Fustero, S., & Sánchez-Roselló, M. (2021). Selective Incorporation of Fluorine in Pyrazoles. Molecules, 26(16), 4872. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, Characterization, and Hematopoietic Efficacy of a Fluorinated Pyrazolopiperidine Inclusion Complex. Molecules, 28(20), 7069. Available from: [Link]

  • Zhang, Y., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics, 20(12), 6138–6150. Available from: [Link]

  • Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences, 74(2), 142-147. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Brown, J. A., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Medicinal Chemistry Letters, 13(11), 1776–1783. Available from: [Link]

  • PubChemLite. 1-cyclopropyl-1h-pyrazol-4-amine (C6H9N3). Available from: [Link]

Sources

Optimization

troubleshooting degradation of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride during storage

Welcome to the Technical Support Center for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1). As a critical building block in the synthesis of advanced therapeutics—including sulfonylurea-based...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1). As a critical building block in the synthesis of advanced therapeutics—including sulfonylurea-based inflammasome inhibitors[1] and IRAK-M degraders[2]—maintaining the structural integrity of this compound is paramount.

Due to its unique structural features (an electron-rich pyrazole core, a primary amine, a highly activated C5-fluorine, and a hydrochloride salt form), this compound is highly susceptible to specific environmental stressors. This guide is designed by application scientists to help you diagnose, troubleshoot, and prevent degradation during storage and handling.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why does my batch turn from off-white to dark brown over time? The Causality: This discoloration is the classic hallmark of primary amine oxidation. The hydrochloride salt is intentionally formulated to protonate the C4-amine, rendering it less nucleophilic and protecting it from oxidative degradation. However, if the compound is exposed to atmospheric moisture, the salt can undergo localized dissociation[3]. Once the free base is formed, the electron-donating nature of the pyrazole ring increases the electron density on the amine, making it highly susceptible to atmospheric oxygen and photo-oxidation. This results in the formation of highly conjugated, colored azo, azoxy, or nitroso polymeric species[4].

Q2: Why is the compound clumping and losing its free-flowing crystalline form? The Causality: Amine hydrochloride salts are inherently hygroscopic. The chloride counterion readily forms hydrogen bonds with atmospheric water vapor. If the relative humidity (RH) in your storage environment exceeds the deliquescence point of the salt, it absorbs moisture until it literally dissolves in its own absorbed water. This phenomenon not only causes physical clumping but creates a micro-aqueous environment that drastically accelerates the salt dissociation mentioned in Q1[5].

Q3: Is the C5-Fluorine susceptible to hydrolysis during long-term storage? The Causality: Generally, aromatic fluorines are stable. However, in 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine, the fluorine is activated by the adjacent electron-withdrawing pyrazole nitrogens. If the compound deliquesces due to poor storage, the localized aqueous micro-environment can facilitate nucleophilic aromatic substitution ( SN​Ar ) by water. This leads to defluorination and the formation of a C5-hydroxy pyrazole derivative, ruining the stoichiometric precision of your downstream cross-coupling reactions.

Degradation_Pathway A 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl (Intact Salt) B Moisture Absorption (Deliquescence) A->B High Humidity C Salt Dissociation (Free Amine + HCl) B->C Micro-solvation D Oxidation (Azo/Nitroso Dimers) C->D O2 / UV Light E Defluorination (SNAr Hydrolysis) C->E H2O / Heat

Mechanistic pathways of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl degradation.

Section 2: Troubleshooting Guide & Diagnostics (The "How to Fix")

Before discarding a batch, you must empirically determine the extent and pathway of the degradation. Use the following diagnostic markers to assess your compound's integrity.

Quantitative Diagnostic Markers
Degradation PathwayVisual IndicatorHPLC Retention Time (RT) ShiftMass Spectrometry (LC-MS) Signature
Intact Compound Off-white to pale yellow powderBaseline (Standard) [M+H]+=142.07 (Free base mass)
Moisture Absorption Clumping, sticky residueNo shift (if analyzed immediately)Identical to intact (physical change only)
Oxidation Dark brown/purple discolorationMultiple late-eluting peaks [M+H]+≈281 (Azo dimer formation)
Defluorination None (remains pale)Early-eluting peak (more polar) [M+H]+=140.08 (C5-OH substitution)

Section 3: Self-Validating Storage Protocol

To guarantee the trustworthiness of your compound for sensitive assays, do not simply place the bottle in a freezer. Implement the Dry-Argon-Cold (DAC) Protocol . This protocol is self-validating: by running a control aliquot alongside your main batch, you can empirically prove that your handling technique has arrested degradation.

Step-by-Step Methodology: The DAC Protocol
  • Receipt & Baseline Validation: Upon receiving the compound, immediately take a 1 mg aliquot. Run an LC-MS to establish the baseline purity and confirm the absence of the m/z281 oxidation dimer.

  • Glovebox Transfer: Transfer the bulk bottle into a glovebox purged with Argon or high-purity N2​ . Scientific Rationale: Displacing oxygen and atmospheric moisture simultaneously prevents both deliquescence and oxidation.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials. Scientific Rationale: Amber glass prevents photo-catalyzed oxidation of the pyrazole amine. Single-use aliquots prevent repeated freeze-thaw condensation cycles.

  • Desiccation & Capping: Place a micro-desiccant packet (e.g., activated silica) into the secondary containment bag, not directly in the vial. Purge the vial headspace with Argon and seal with a PTFE-lined cap.

  • Cold Storage: Store the sealed aliquots at -20°C.

  • Internal Validation (The Self-Check): Leave one sealed aliquot at room temperature on the benchtop (Control A), and place the rest at -20°C (Control B). After 14 days, run LC-MS on both. Control B must match your Day 0 baseline, proving your sealing and inerting technique was flawless.

Storage_Workflow S1 Receive & Inspect (Baseline LC-MS) S2 Glovebox Transfer (Argon/N2 Purge) S1->S2 S3 Amber Aliquoting (Minimize Headspace) S2->S3 S4 Desiccated Storage (-20°C) S3->S4

Optimized handling and storage workflow to prevent amine oxidation and hygroscopic degradation.

References

  • Source: epo.
  • Source: google.com (Patents)
  • Source: gla.ac.
  • Source: matrixscientific.
  • Source: nih.

Sources

Troubleshooting

optimizing reaction yield when using 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride

Technical Support Center: Optimizing Reactions with 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride Welcome to the Technical Support Center for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 256756...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Reactions with 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride

Welcome to the Technical Support Center for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1)[1]. This guide is designed for researchers, medicinal chemists, and drug development professionals utilizing this critical building block. This compound is heavily featured in the synthesis of potent NLRP3 inflammasome inhibitors, including advanced sulfonylurea and pyrazole derivatives[2][3].

Working with fluorinated pyrazole amines presents unique physicochemical challenges. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yielding transformations.

PART 1: Compound Profiling & Reactivity Dynamics

To optimize reaction conditions, one must first understand the intrinsic electronic and steric properties of the molecule. The presence of the C5-fluorine atom exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the pyrazole ring and the adjacent C4-amine, significantly lowering the basicity and nucleophilicity of the amine lone pair. Furthermore, because the compound is supplied as a hydrochloride salt, the amine is fully protonated and unreactive until properly free-based in situ[1][2].

Table 1: Physicochemical & Computed Properties [1]

PropertyValueImpact on Reactivity
Molecular Formula C6H9ClFN3Requires stoichiometric base to neutralize the HCl salt before coupling.
Molecular Weight 177.61 g/mol Standardized mass for precise stoichiometric calculations.
Topological Polar Surface Area 43.8 ŲGood membrane permeability profile for downstream drug candidates.
H-Bond Donors / Acceptors 2 / 3Capable of forming stable imine intermediates during reductive amination.
Electronic Profile Deactivated AmineC5-Fluorine reduces nucleophilicity; requires strong electrophiles or catalysts.

PART 2: Experimental Workflow & Troubleshooting FAQs

Amidation & Reductive Amination Challenges

Q1: Why am I getting yields of less than 20% during standard amidation reactions with this amine? A1: The low yield is caused by a combination of the salt form and the deactivated nature of the amine. If you only use a weak base (like K2CO3) or insufficient equivalents of a strong base, the hydrochloride salt will not fully convert to the free amine. Furthermore, the C5-fluorine's electron-withdrawing nature makes the C4-amine a poor nucleophile. Solution: Use at least 2.5–3.0 equivalents of a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to ensure complete free-basing. Switch from standard coupling reagents (like EDC/HOBt) to highly reactive uronium salts (like HATU) or convert your carboxylic acid to an acid chloride before coupling.

Q2: My reductive amination with a ketone is stalling at the imine formation step. How can I drive this to completion? A2: The deactivated amine struggles to attack sterically hindered or electronically deactivated carbonyls. Solution: Do not add the reducing agent immediately. Allow the amine and the carbonyl to stir in 1,2-dichloroethane (DCE) with a mild Brønsted acid (like glacial acetic acid) for at least 1–2 hours to pre-form the imine/iminium intermediate[2]. Only after this intermediate is formed should you cool the reaction and add a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3).

Q3: Is there a risk of defluorination (SNAr) when free-basing or reacting this compound? A3: While the C5-fluoro pyrazole is generally stable under standard coupling conditions, prolonged exposure to strong, unhindered nucleophilic bases (e.g., sodium methoxide) at elevated temperatures can promote Nucleophilic Aromatic Substitution (SNAr), leading to defluorination. Always stick to non-nucleophilic bases (DIPEA, TEA) and avoid excessive heating (>80 °C) during the free-basing step.

Workflow A 1-Cyclopropyl-5-fluoro -1H-pyrazol-4-amine HCl B Free-basing (DIPEA/TEA in DCE) A->B Add Base C Imine Formation (Carbonyl + AcOH) B->C Add Carbonyl D Reduction (NaBH(OAc)3, 0°C) C->D Add Reductant E Target Secondary Amine D->E Workup

Workflow for the reductive amination of 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine.

PART 3: Validated Experimental Protocols

Protocol A: High-Yield Reductive Amination

This self-validating protocol is optimized to overcome the low nucleophilicity of the fluorinated pyrazole amine, utilizing a pre-formation step for the iminium ion[2].

Reagents & Materials:

  • 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (1.0 eq)

  • Target Ketone/Aldehyde (e.g., tert-butyl 3-oxopiperidine-1-carboxylate) (1.25 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (2.5 eq)

  • Glacial Acetic Acid (AcOH) (10% v/v relative to solvent)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free-basing & Imine Formation: Suspend 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (500 mg, 2.82 mmol) in anhydrous DCE (15 mL). Add glacial AcOH (1.6 mL) followed by the target carbonyl compound (3.54 mmol)[2].

  • Activation: Stir the reaction mixture (RM) at room temperature (20–25 °C) under an inert nitrogen atmosphere for exactly 1 hour. Causality check: This specific wait time is critical to allow the deactivated amine to fully condense with the ketone, forming the iminium intermediate before the reductant is introduced.

  • Reduction: Cool the RM to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)3 (1.50 g, 7.08 mmol) over 10 minutes to prevent rapid exothermic hydrogen gas evolution[2].

  • Completion: Remove the ice bath and allow the RM to warm to room temperature. Stir for an additional 12–16 hours. Monitor completion via LC-MS or TLC.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3 (20 mL) until the aqueous layer reaches pH 8. Extract the organic layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

PART 4: Biological Context (NLRP3 Inflammasome Pathway)

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine is highly valued in medicinal chemistry as a core scaffold for synthesizing inhibitors of the NLRP3 Inflammasome [3]. The NLRP3 inflammasome is a multiprotein complex of the innate immune system. When activated by cellular danger signals (like ATP, ROS, or misfolded proteins such as α-synuclein), it triggers the cleavage of pro-caspase-1[4]. This leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, driving diseases like Parkinson's, Alzheimer's, and various autoimmune disorders[3][4].

Derivatives synthesized from this fluorinated pyrazole act as direct inhibitors, binding to the NACHT domain of NLRP3 and preventing its oligomerization, thereby halting the inflammatory cascade[3].

Pathway Signal Signal 1 & 2 (LPS, ATP, ROS) NLRP3 NLRP3 Sensor (Oligomerization) Signal->NLRP3 ASC ASC Adaptor (Speck Formation) NLRP3->ASC Caspase Pro-Caspase-1 to Caspase-1 ASC->Caspase Cytokines IL-1β / IL-18 Release Caspase->Cytokines Inhibitor Pyrazole Inhibitor (MCC950 Analog) Inhibitor->NLRP3 Blocks

Mechanism of action for pyrazole-based NLRP3 inflammasome inhibitors.

References

  • Source: European Patent Office (EPO)
  • A Patent Review of NLRP3 Inhibitors to Treat Autoimmune Diseases Source: Expert Opinion on Therapeutic Patents (via PMC/NIH) URL:[Link]

  • PET-MRI biomarkers reveal efficacy of a novel NLRP3 inhibitor in Parkinson's disease models Source: Brain (Oxford Academic) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride

Welcome to the technical support guide for navigating the synthetic challenges presented by 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and proc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for navigating the synthetic challenges presented by 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but sterically demanding building block. Here, we provide in-depth troubleshooting guides, mechanism-driven protocol optimizations, and frequently asked questions (FAQs) to empower you to overcome common hurdles in your synthetic campaigns.

Introduction: The Challenge of Steric Hindrance

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine is a valuable intermediate in drug discovery, but its structure presents a unique set of challenges. The primary obstacle is the significant steric bulk imposed by the N1-cyclopropyl group, which shields the adjacent C5-fluoro and, more critically, the C4-amino group. This steric congestion can dramatically reduce reaction rates, necessitate harsh conditions, or prevent desired transformations altogether. Furthermore, the electron-withdrawing nature of the C5-fluoro substituent decreases the nucleophilicity of the C4-amine, compounding the reactivity challenge.[1][2]

This guide will focus on two of the most common and often problematic reaction classes for this substrate: N-Acylation (Amide Bond Formation) and Palladium-Catalyzed Cross-Coupling Reactions .

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid, actionable advice.

Q1: My standard amide coupling reaction (e.g., HATU, EDC/HOBt) with 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine is failing or giving very low yields. What's the primary cause?

A1: The low yield is likely due to a combination of two factors: severe steric hindrance from the N1-cyclopropyl group and reduced nucleophilicity of the C4-amine due to the C5-fluoro group.[1] Standard coupling reagents often form activated esters that are not reactive enough to overcome the high energy barrier for the sterically demanding nucleophilic attack by the pyrazol-4-amine.[1]

Q2: Do I need to free-base the 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride before use?

A2: Yes, it is critical. The amine hydrochloride salt is not nucleophilic. You must neutralize it to the free amine in situ or as a separate workup step before it can participate in the desired reaction. A common and effective method is to add at least two equivalents of a non-nucleophilic base; one equivalent to neutralize the HCl salt and at least one more to drive the reaction.[3]

Q3: What are the best types of bases to use for reactions with this amine?

A3: For amide couplings, hindered non-nucleophilic organic bases like diisopropylethylamine (DIPEA) or N-ethylmorpholine (NEM) are excellent choices.[4][5] For palladium-catalyzed cross-coupling, inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred as they are crucial for the catalytic cycle.[6][7]

Q4: I'm observing decomposition of my starting material at higher temperatures. What are the potential degradation pathways?

A4: While the pyrazole core is generally stable, the N-cyclopropyl group can be susceptible to ring-opening under certain acidic or radical conditions, though this is less common in standard coupling reactions.[8][9] More likely, at high temperatures with strong bases, you may observe side reactions or decomposition of your coupling partner or catalyst. It's crucial to find a balance between the temperature needed to overcome the activation energy and the thermal stability of your components.

Q5: Are there alternatives to palladium for cross-coupling with this hindered amine?

A5: While palladium catalysis is the most established method for C-N bond formation, copper-catalyzed Ullmann-type couplings have seen a resurgence, with new ligands developed to accommodate sterically hindered partners.[10] These systems can sometimes offer complementary reactivity and are worth exploring if palladium systems fail.[10]

Part 2: Troubleshooting Guide: N-Acylation (Amide Coupling)

Low yields in amide coupling reactions with this substrate are a common frustration. This guide provides a systematic approach to troubleshooting and optimization.

Problem: Low Conversion to the Desired Amide
Root Cause Analysis:

The primary issue is the high activation energy of the reaction due to steric hindrance. The tetrahedral intermediate required for amide bond formation is highly congested and energetically unfavorable.

Workflow for Troubleshooting N-Acylation

Caption: Systematic workflow for troubleshooting low-yield N-acylation reactions.

Detailed Protocols & Explanations
Strategy 1: Enhance Electrophilicity - The Acyl Chloride Approach

Converting the carboxylic acid to a more reactive acyl chloride is often the most effective strategy for acylating hindered, electron-poor amines.[11][12]

Step-by-Step Protocol: Acyl Chloride Formation and Coupling

  • Acid Chloride Formation:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) or toluene.

    • Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).

    • Slowly add oxalyl chloride or thionyl chloride (1.2-1.5 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

    • Remove the solvent and excess reagent in vacuo to yield the crude acyl chloride.

  • Amide Coupling:

    • In a separate flask, dissolve 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (1.0 equiv) and a hindered base such as DIPEA or 2,6-lutidine (2.5 equiv) in anhydrous DCM or THF.

    • Cool the amine solution to 0 °C.

    • Dissolve the crude acyl chloride in a minimal amount of anhydrous DCM and add it dropwise to the amine solution.

    • Allow the reaction to stir at room temperature overnight, or gently heat to 40-50 °C if the reaction is sluggish.

    • Monitor progress by LC-MS or TLC.

Causality: The highly electrophilic acyl chloride drastically lowers the activation energy for the nucleophilic attack, making it effective even for a sterically hindered and weakly nucleophilic amine. The use of a hindered base prevents competitive acylation of the base itself.[13][14]

Strategy 2: Advanced Coupling Reagents

If the acyl chloride method is not suitable due to other functional groups, more potent coupling reagents can be employed. These reagents are designed to be highly effective for challenging couplings.[1]

Coupling Reagent ClassExamplesMechanism of Action & Advantages for Hindered Substrates
Phosphonium Salts PyBOP, PyAOPForm highly reactive oxyphosphonium-activated esters. Less prone to side reactions like N-acylurea formation compared to carbodiimides.[1]
Immonium/Uronium Salts HATU, HCTU, COMUGenerate highly reactive activated esters (e.g., OAt esters for HATU) that are more stable and reactive than HOBt esters, promoting coupling with poor nucleophiles.[1][5]
Acid Anhydrides Propylphosphonic Anhydride (T3P®)A powerful water scavenger and activating agent that forms a mixed anhydride, driving the reaction to completion. Known for clean reactions and easy workup.

Recommendation: Start with converting the acid to the acyl chloride. If that fails or is incompatible, move to COMU or PyAOP, as they are often superior to HATU for severely hindered systems.[1]

Part 3: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is highly sensitive to steric hindrance.[6] Optimizing the catalyst system is paramount for success.

Problem: No Reaction or Low Yield in Buchwald-Hartwig Amination
Root Cause Analysis:

Steric hindrance from the N1-cyclopropyl group and the ortho-substituents on the aryl halide partner can inhibit one or more key steps in the catalytic cycle: oxidative addition, ligand substitution, or reductive elimination. The choice of phosphine ligand is the most critical factor in overcoming these barriers.[6][15][16]

Workflow for Troubleshooting Buchwald-Hartwig Amination

Sources

Troubleshooting

Technical Support Center: HPLC Method Optimization for 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals tasked with developing robust, stability-indicating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have engineered this guide specifically for researchers and drug development professionals tasked with developing robust, stability-indicating HPLC methods for 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride .

Rather than providing a generic template, this guide deconstructs the specific physicochemical challenges of this molecule: a basic primary amine (prone to secondary column interactions), a highly electronegative fluorinated pyrazole core (impacting dipole moment), and a hydrochloride salt form (which can perturb localized buffer capacity).

Quantitative Baselines & Chromatographic Strategy

To develop a self-validating chromatographic system, we must first translate the molecule's structural features into analytical parameters. The cyclopropyl group contributes hydrophobic bulk, the fluorine atom alters the electronic distribution of the pyrazole ring[1], and the primary amine dictates the pH strategy.

Table 1: Physicochemical Properties & Method Implications
Structural FeatureChromatographic ConsequenceRecommended Optimization Strategy
Primary Amine (-NH2) High risk of peak tailing due to electrostatic interactions with ionized silanols (Si-O⁻).Operate at pH < 3.0 to fully protonate both the amine and residual silanols, neutralizing the stationary phase[2].
Hydrochloride Salt Localized buffer depletion during injection can cause the analyte to exist in mixed ionization states, leading to split peaks.Use a high-capacity buffer (>20 mM) and dissolve the sample in the initial mobile phase.
5-Fluoro Substitution Alters lipophilicity and ring electron density; regioisomers (e.g., 3-fluoro) will have nearly identical hydrophobicity.Utilize Pentafluorophenyl (PFP) or Phenyl-Hexyl columns to leverage π-π and dipole-dipole interactions for isomer resolution.
Table 2: Recommended Starting HPLC Parameters
ParameterStarting ConditionJustification
Column Base-deactivated C18 or PFP (150 x 4.6 mm, 3.5 µm)Reduces secondary interactions; PFP enhances selectivity for fluorinated heterocycles.
Mobile Phase A 25 mM Potassium Phosphate, pH 2.5High buffer capacity neutralizes the HCl salt; low pH suppresses silanol ionization[3].
Mobile Phase B Acetonitrile (LC-MS Grade)Lower viscosity than methanol; provides sharper peaks for basic compounds.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns to maintain optimal linear velocity.
Temperature 40 °CImproves mass transfer kinetics of the bulky cyclopropyl group, reducing peak width.

Diagnostic Workflows

The following logic trees represent the causality behind our experimental choices. Use these to diagnose system failures dynamically.

Workflow Start Start: 1-Cyclopropyl-5-fluoro- 1H-pyrazol-4-amine HCl Col Select Stationary Phase (PFP or End-capped C18) Start->Col pH Set Mobile Phase pH (pH 2.5 Buffer > 20mM) Col->pH Grad Run Scouting Gradient (5% to 95% Acetonitrile) pH->Grad Eval Evaluate SST Parameters (Resolution > 2.0, Tailing < 1.5) Grad->Eval Opt Optimize Gradient Slope & Column Temperature Eval->Opt Valid Method Validation (Specificity, Linearity, Accuracy) Opt->Valid

HPLC Method Development Workflow for Basic Fluorinated Pyrazoles.

Troubleshooting Issue Issue: Split Peaks or Severe Tailing CheckBuffer Is Buffer Capacity Sufficient for HCl Salt? (>20mM) Issue->CheckBuffer IncBuffer Increase Buffer Concentration & Match Diluent CheckBuffer->IncBuffer No CheckpH Is Mobile Phase pH < 3.0? CheckBuffer->CheckpH Yes LowpH Lower pH to Protonate Residual Silanols CheckpH->LowpH No CheckCol Is the Column Degraded? CheckpH->CheckCol Yes Replace Replace with Base-Deactivated or PFP Column CheckCol->Replace Yes

Troubleshooting Logic Tree for Peak Tailing and Splitting in Amine HCl Salts.

Troubleshooting Guide & FAQs

Q1: My main API peak is exhibiting severe tailing (As > 2.0). How do I correct this? A1: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions between the positively charged amine and unreacted, acidic silanols (Si-O⁻) on the silica stationary phase[3].

  • The Fix: You must operate at a mobile phase pH that is at least 2 units below the pKa of the amine (to ensure it is fully protonated) AND below the pKa of the silanols (typically ~pH 3.5-4.0). By dropping the mobile phase pH to 2.5 using phosphate buffer or 0.1% Trifluoroacetic acid (TFA), you protonate the silanols (Si-OH), eliminating the electrostatic attraction[2]. If tailing persists, switch to a column with polar-embedded groups or advanced end-capping designed for bases.

Q2: The chromatogram shows a split peak for the main compound. LC-MS confirms both peaks have the identical mass of the target API. What is happening? A2: This is a classic buffer capacity failure directly related to the hydrochloride salt form. When a highly concentrated HCl salt is injected, the chloride ions can locally overwhelm the mobile phase buffer at the head of the column. This creates an uneven pH profile within the sample band. Consequently, a portion of your analyte travels as the free base and another as the protonated salt, causing the peak to split.

  • The Fix: Increase the buffer concentration of your Mobile Phase A (e.g., from 10 mM to 25 mM) to ensure it can immediately neutralize the hydrochloride counterion upon injection. Furthermore, always dissolve your sample in the initial mobile phase composition rather than a strong organic solvent. Remember, in HPLC, the mobile phase determines the solvated form of the analyte passing the detector, regardless of the salt form of the injected standard[4].

Q3: I am struggling to resolve the 5-fluoro API from its des-fluoro and regioisomeric impurities. Standard C18 columns aren't working. Why? A3: Fluorine substitution significantly alters the electron density of the pyrazole ring, making it highly valuable in pharmaceutical development for metabolic stability[1]. However, the hydrophobic difference between a 5-fluoro and a 3-fluoro regioisomer is negligible, meaning dispersive interactions (the primary mechanism of C18 columns) are insufficient for separation.

  • The Fix: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce multiple alternative retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine on your API will interact uniquely with the fluorinated stationary phase, providing the orthogonal selectivity needed to resolve positional isomers.

Self-Validating Experimental Protocols

To ensure trustworthiness, your analytical method must be a self-validating system. Follow these step-by-step protocols to establish a baseline of control.

Protocol A: Preparation of High-Capacity Mobile Phase (pH 2.5)

Causality: Proper buffer preparation prevents baseline drift and ensures consistent ionization of the pyrazol-4-amine.

  • Weighing: Accurately weigh 3.40 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) into a 1000 mL volumetric flask.

  • Dissolution: Add 900 mL of HPLC-grade water and sonicate for 5 minutes until fully dissolved.

  • pH Adjustment: Insert a calibrated pH probe. Slowly add dilute Phosphoric acid ( H3​PO4​ ) dropwise while stirring until the pH reaches exactly 2.50 ± 0.05. (Note: Never use HCl for pH adjustment, as chloride ions corrode stainless steel HPLC components).

  • Volume Make-up: Bring to volume (1000 mL) with HPLC-grade water.

  • Filtration: Filter through a 0.22 µm nylon or hydrophilic PTFE membrane to remove particulates and degas.

Protocol B: System Suitability Testing (SST)

Causality: SST verifies that the resolution and peak symmetry are adequate before committing to sample analysis[5].

  • Equilibration: Flush the column with 50:50 Water:Acetonitrile for 10 column volumes, then equilibrate with the initial gradient composition for 20 minutes.

  • Blank Injection: Inject the sample diluent (initial mobile phase) to verify a clean baseline and confirm the absence of ghost peaks.

  • Standard Injection: Inject a 0.1 mg/mL standard solution of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl six consecutive times.

  • Validation Criteria: The system is only validated for use if it meets the following criteria:

    • Retention Time %RSD: ≤1.0%

    • Peak Area %RSD: ≤2.0%

    • Tailing Factor ( As​ ): ≤1.5 (measured at 5% peak height)[5].

    • Resolution ( Rs​ ): ≥2.0 between the API and its closest eluting impurity[5].

References

  • Thermo Fisher Scientific. "Pharmaceutical Impurities: Top Four Questions". thermofisher.com.
  • SciSpace. "Effective HPLC method development". scispace.com.
  • National Institutes of Health (PMC). "Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design". nih.gov.
  • Molnar Institute. "ESSENTIAL GUIDES TO METHOD DEVELOPMENT IN LIQUID CHROMATOGRAPHY". molnar-institute.com.
  • Chromatography Forum. "Amine hydrochloride in HPLC". chromforum.org.
  • ACS Publications. "Preparation of 5-Fluoropyrazoles from Pyrazoles and N-Fluorobenzenesulfonimide (NFSI)". The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

A High-Performance Comparison Guide: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride vs. Non-Fluorinated Analogs

Executive Summary In modern medicinal chemistry, the pyrazol-4-amine core is a privileged scaffold frequently deployed as an aniline bioisostere in kinase and inflammasome inhibitors[1]. However, unsubstituted pyrazoles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the pyrazol-4-amine core is a privileged scaffold frequently deployed as an aniline bioisostere in kinase and inflammasome inhibitors[1]. However, unsubstituted pyrazoles often suffer from rapid phase I metabolism and suboptimal physicochemical properties.

This guide provides an objective, data-driven comparison between 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1) and its non-fluorinated analog, 1-Cyclopropyl-1H-pyrazol-4-amine . By strategically introducing a fluorine atom at the C5 position and utilizing the hydrochloride salt form, researchers can profoundly modulate the compound's basicity, metabolic stability, and handling characteristics[2].

Physicochemical Profiling: The "Fluorine Effect"

The strategic incorporation of fluorine into the pyrazole ring is not merely a structural tweak; it is a fundamental physicochemical overhaul. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) across the heteroaromatic system[2].

Table 1: Comparative Physicochemical & Pharmacokinetic Profile
Parameter1-Cyclopropyl-1H-pyrazol-4-amine (Non-Fluorinated)1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl (Fluorinated)Causality & Impact on Drug Design
C5 Substitution HydrogenFluorineThe C-F bond (485 kJ/mol) is significantly stronger than the C-H bond (413 kJ/mol), creating a metabolic "hard spot."
Physical State Free Base (Often a viscous liquid/oil)Hydrochloride Salt (Crystalline Solid)The HCl salt ensures long-term stability, prevents amine oxidation, and improves aqueous solubility for in vitro assays[3].
C4-Amine pKa ~4.5 – 5.0~2.5 – 3.5The strong -I effect of C5-fluorine pulls electron density from the C4-amine, lowering its basicity. This increases the un-ionized fraction at pH 7.4, enhancing passive membrane permeability.
Lipophilicity (LogD) LowerHigherFluorination increases lipophilicity, which can improve target binding affinity via hydrophobic interactions within kinase hinge regions.
CYP450 Clearance High (Susceptible to C5 oxidation)Low (C5 oxidation blocked)Blocking the C5 soft spot drastically reduces intrinsic clearance ( CLint​ ) in human liver microsomes (HLM).

Mechanistic Visualization

The following diagram illustrates the dual impact of C5-fluorination on the pyrazole core: metabolic blocking and pKa modulation.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog A1 C5: Hydrogen (Metabolic Soft Spot) A3 CYP450 Oxidation (High Clearance) A1->A3 Susceptible A2 C4-Amine: Higher pKa (More Basic) B2 C4-Amine: Lower pKa (Less Basic) A2->B2 Electron Withdrawing Inductive Effect (-I) B1 C5: Fluorine (Metabolic Hard Spot) B3 Metabolic Stability (Low Clearance) B1->B3 Blocked

Metabolic blocking and pKa modulation by C5-fluorination on the pyrazole core.

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the advantages of the fluorinated analog over the non-fluorinated baseline, the following standardized, self-validating protocols should be executed.

Protocol A: In Vitro Intrinsic Clearance ( CLint​ ) via Human Liver Microsomes (HLM)

This assay proves the causality of the C-F bond in preventing phase I oxidation.

  • Preparation: Prepare a 10 mM stock of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the percentage of the parent compound remaining.

  • Validation Metric: A significantly prolonged half-life ( t1/2​ ) and lower CLint​ for the fluorinated analog confirms successful metabolic blocking at the C5 position.

Protocol B: pKa Determination via Potentiometric Titration

This protocol validates the inductive (-I) effect of the fluorine atom on the adjacent amine.

  • Sample Preparation: Dissolve 2-3 mg of the compound in 10 mL of 0.15 M KCl solution. The KCl ensures a constant ionic strength, which is critical for accurate thermodynamic pKa calculations.

  • Titration Setup: Place the solution in a thermostated vessel at 25°C under a continuous nitrogen purge to prevent CO2​ absorption (which would form carbonic acid and skew the pH).

  • Execution: Using an automated titrator equipped with a calibrated glass pH electrode, titrate the solution with standardized 0.1 M NaOH.

  • Data Acquisition: Record the pH as a function of the titrant volume.

  • Calculation: Utilize the Bjerrum function to plot the formation curve. The inflection point of the titration curve corresponds to the macroscopic pKa of the C4-amine. The fluorinated analog will exhibit a distinct shift to a lower pKa compared to the non-fluorinated control.

Applications in Drug Design

The 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride building block is highly sought after in modern drug discovery pipelines:

  • Inflammasome Inhibitors: It serves as a critical amine donor in the synthesis of novel sulfonylurea derivatives targeting the NLRP3 inflammasome, where metabolic stability is paramount for systemic efficacy[3].

  • Kinase Inhibitors: Aminopyrazoles are excellent bioisosteres for anilines in kinase design (e.g., LRRK2 inhibitors for Parkinson's disease). The reduced basicity of the fluorinated amine minimizes hERG liability and improves blood-brain barrier (BBB) penetration[1].

References

  • Fluorinated Pyrazoles: From Synthesis to Applications.
  • SULFONYLUREA DERIVATIVES AND USES THEREOF.
  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor.

Sources

Comparative

Comprehensive Mass Spectrometry Comparison Guide: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter challenges during the structural elucidation of highly functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter challenges during the structural elucidation of highly functionalized pyrazole building blocks. 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride is a critical intermediate in the synthesis of complex pharmaceutical agents, including sulfonylurea derivatives and kinase inhibitors[1]. However, its structural features—a strained cyclopropyl ring, a highly electronegative fluorine atom, and a basic primary amine—create complex mass spectrometric (MS) behaviors.

This guide objectively compares the analytical performance of Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) for characterizing this compound. Furthermore, we benchmark its fragmentation stability against structural alternatives to provide a comprehensive reference for method development.

Structural Dynamics & Ionization Physics

Before analyzing fragmentation patterns, we must address the causality of ionization. The presence of the hydrochloride salt fundamentally alters how this compound behaves in an ion source.

  • ESI-MS (Soft Ionization): Direct injection of hydrochloride salts into an ESI source can lead to rapid capillary fouling and severe ion suppression due to the high concentration of chloride ions. By utilizing a volatile buffer system, we force the equilibrium toward the formation of volatile HCl gas during desolvation, ensuring pristine ionization of the free base to yield the even-electron [M+H]+ ion at m/z 142.1 [2].

  • EI-MS (Hard Ionization): In contrast, the thermal vaporization prior to 70 eV electron bombardment completely strips the HCl. The electron impact yields the odd-electron radical cation M+• at m/z 141.1 . The causality of fragmentation here is driven by the odd-electron state, which aggressively seeks stabilization through radical losses.

Comparative Fragmentation Profiling (ESI-CID vs. EI-MS)

To objectively evaluate the best analytical modality for structural confirmation, we must compare the diagnostic ions generated by each technique. The pyrazol-4-amine core typically exhibits distinct neutral losses under collision-induced dissociation (CID)[3].

Table 1: Quantitative Diagnostic Ion Comparison
Analytical ParameterESI-CID-MS/MS (Positive Mode)EI-MS (70 eV)Analytical Advantage
Precursor Ion [M+H]+ (m/z 142.1)M+• (m/z 141.1)ESI preserves the intact molecule; EI provides a robust library fingerprint.
Primary Ring Cleavage Loss of Propene (-42 Da) m/z 100.1Loss of Cyclopropyl Radical (-41 Da) m/z 100.1ESI highlights ring-strain relief via alkene loss; EI highlights radical stability.
Halogen Diagnostics Loss of HF (-20 Da) m/z 122.1Loss of F• (-19 Da) m/z 122.1ESI confirms proximity effects (H-bonding with amine); EI confirms halogen presence.
Amine Diagnostics Loss of NH 3​ (-17 Da) m/z 125.1Loss of HCN (-27 Da) m/z 114.1ESI confirms the primary amine; EI indicates deep pyrazole ring fracture.
Mechanistic Insights

During ESI-CID, the N-cyclopropyl group undergoes a characteristic ring-opening followed by the elimination of propene (C 3​ H 6​ ) to relieve ring strain. Simultaneously, despite the C-F bond being exceptionally strong, the proximity of the C4-amine allows for a favorable 5-membered cyclic transition state, promoting the elimination of neutral hydrogen fluoride (HF).

Fragmentation_Pathways M Precursor Ion [M+H]+ m/z 142.1 F1 Product Ion A [M+H-NH3]+ m/z 125.1 M->F1 -17 Da (NH3) F2 Product Ion B [M+H-HF]+ m/z 122.1 M->F2 -20 Da (HF) F3 Product Ion C [M+H-C3H6]+ m/z 100.1 M->F3 -42 Da (Propene) F4 Terminal Fragment Pyrazolium m/z 80.1 F1->F4 -45 Da (NH2-CH=CH2) F2->F4 -42 Da (Propene)

Fig 2. ESI-CID-MS/MS fragmentation pathways of protonated 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine.

Product Comparison: Fluorinated vs. Non-Fluorinated Alternatives

When selecting building blocks for drug discovery, understanding how substitutions alter molecular stability is paramount. We compared the target compound against its non-fluorinated alternative, 1-Cyclopropyl-1H-pyrazol-4-amine .

Table 2: Scaffold Stability Comparison
CompoundPrecursor IonOptimal CE (eV)Dominant Product IonStability Insight
1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine m/z 142.115m/z 100.1 (-C 3​ H 6​ )Fluorine withdraws electron density, weakening the N-cyclopropyl bond.
1-Cyclopropyl-1H-pyrazol-4-amine m/z 124.122m/z 107.1 (-NH 3​ )Lack of fluorine increases pyrazole ring stability; higher energy required for cleavage.

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems .

Protocol A: High-Resolution LC-ESI-MS/MS Workflow

Objective: Isolate and fragment the[M+H]+ ion while mitigating HCl-induced ion suppression.

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of LC-MS grade Methanol. Dilute 1:1000 in an aqueous solution of 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton donor for the pyrazole nitrogens while converting the chloride counterion into volatile HCl, preventing source fouling[2].

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

  • Ionization & Fragmentation: Operate the ESI source in positive ion mode. Isolate m/z 142.1 in the quadrupole. Apply a Collision Energy (CE) ramp of 10–30 eV using Argon as the collision gas.

  • Self-Validation Check: Monitor the 142.1 100.1 transition. If the absolute intensity of m/z 100.1 drops below 104 cps, verify the collision gas pressure and capillary voltage, as this indicates suboptimal collisional activation.

LCMS_Workflow N1 Sample Prep (Desalting HCl) N2 UHPLC Separation (C18, Volatile Buffer) N1->N2 N3 ESI(+) Ionization (Protonation) N2->N3 N4 CID MS/MS (Collision Cell) N3->N4 N5 High-Res Detection (TOF/Orbitrap) N4->N5

Fig 1. Standardized LC-MS/MS analytical workflow for hydrochloride salt building blocks.

Protocol B: GC-EI-MS Structural Fingerprinting

Objective: Generate a radical-driven fragmentation pattern for library matching.

  • Free-Basing (Critical Step): Suspend 2.0 mg of the hydrochloride salt in 1 mL of Dichloromethane (DCM). Add 1 mL of 0.1 M NaOH. Vortex and extract the organic layer.

    • Causality: Direct GC injection of the HCl salt causes thermal degradation in the inlet. Free-basing ensures the compound volatilizes intact[1].

  • Injection: Inject 1 µL of the DCM extract into the GC inlet at 250°C (Split ratio 10:1).

  • Ionization: Subject the eluent to 70 eV electron bombardment.

  • Self-Validation Check: Confirm the presence of the M+• ion at m/z 141.1 and the[M-F]+• ion at m/z 122.1. The ratio of 141:122 should remain constant across the chromatographic peak; variance indicates co-elution.

References

  • European Patent Office. "SULFONYLUREA DERIVATIVES AND USES THEREOF - EP 3983407 B1". 1

  • Benchchem. "4-Bromo-1-cyclopropyl-3-methylpyrazole | 1563530-25-5". Link

  • PMC (NIH). "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents". 3

  • ACS Publications. "Synthesis and Structure−Activity Relationship Studies of Urea-Containing Pyrazoles as Dual Inhibitors of Cyclooxygenase-2 and Soluble Epoxide Hydrolase". 2

Sources

Validation

comparing bioactivity of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride derivatives

Title: Comparative Bioactivity Guide: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride Derivatives as Next-Generation NLRP3 Inhibitors Executive Summary & Rationale The nucleotide-binding domain, leucine-rich-cont...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Bioactivity Guide: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride Derivatives as Next-Generation NLRP3 Inhibitors

Executive Summary & Rationale

The nucleotide-binding domain, leucine-rich-containing family, pyrin domain-containing-3 (NLRP3) inflammasome is a critical sensor of innate immunity. Aberrant activation of this multiprotein complex is a primary driver in the pathogenesis of numerous sterile inflammatory, autoinflammatory, and metabolic diseases, including Cryopyrin-Associated Periodic Syndrome (CAPS), gout, and nonalcoholic steatohepatitis (NASH) 1[1].

Historically, sulfonylurea-based small molecules like Glyburide and MCC950 have served as the gold standard for NLRP3 inhibition. However, MCC950’s clinical progression was halted due to severe hepatotoxicity driven by its furan moiety 2[2]. To overcome this liability, medicinal chemists have engineered next-generation inhibitors by replacing the furan ring with specialized bioisosteres. 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride has emerged as a highly privileged building block in this space 3[3]. Sulfonylurea derivatives synthesized from this intermediate exhibit enhanced lipophilic ligand efficiency (LLE), preserve low-nanomolar potency, and successfully abrogate liver toxicity.

This guide objectively compares the bioactivity of these novel pyrazole-derived sulfonylureas against legacy alternatives and provides validated experimental protocols for evaluating their efficacy and safety.

Mechanistic Overview: Target Engagement

NLRP3 activation is a tightly regulated two-step process.

  • Signal 1 (Priming): Pathogen-associated molecular patterns (PAMPs), such as LPS, bind to Toll-like receptor 4 (TLR4), inducing NF-κB-mediated transcription of NLRP3 and pro-IL-1β.

  • Signal 2 (Activation): Danger signals (e.g., ATP) trigger potassium (K+) efflux, causing NLRP3 to oligomerize with the ASC adaptor protein and pro-caspase-1. This active complex cleaves pro-IL-1β into its mature, highly inflammatory form.

Sulfonylurea derivatives synthesized from 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine act as direct allosteric inhibitors. They bind to the NACHT domain of NLRP3, blocking the ATP hydrolysis required for the structural rearrangement and oligomerization of the inflammasome 4[4].

NLRP3_Pathway Signal1 Signal 1: DAMPs/PAMPs (TLR4 Activation) NFkB NF-κB Nuclear Translocation Signal1->NFkB ProIL1b Upregulation of Pro-IL-1β & NLRP3 NFkB->ProIL1b NLRP3_Complex NLRP3 Inflammasome Assembly (Oligomerization with ASC) ProIL1b->NLRP3_Complex Transcriptional Priming Signal2 Signal 2: ATP / Nigericin (K+ Efflux) Signal2->NLRP3_Complex Trigger Caspase1 Pro-Caspase-1 Cleavage (Active Caspase-1) NLRP3_Complex->Caspase1 IL1b Mature IL-1β Secretion & Pyroptosis Caspase1->IL1b Inhibitor 1-Cyclopropyl-5-fluoro- 1H-pyrazol-4-amine Derivatives Inhibitor->NLRP3_Complex Allosteric Inhibition (NACHT Domain)

Fig 1. NLRP3 inflammasome activation pathway and targeted inhibition by pyrazole derivatives.

Comparative Bioactivity Profile

When comparing inflammasome inhibitors, potency (IC₅₀) must be balanced against metabolic stability and safety. The substitution of the furan ring in MCC950 with the 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine moiety prevents the formation of reactive electrophilic metabolites in the liver, drastically improving the therapeutic window 5[5].

Compound ClassRepresentative MoleculeTarget SpecificityIL-1β IC₅₀ (Cellular)Hepatotoxicity RiskOral Bioavailability (F%)Key Limitations / Advantages
1st-Gen Sulfonylurea GlyburideK_ATP Channels / NLRP3~25.0 - 50.0 μMLow~70%Limitation: Lethal hypoglycemia at doses required for NLRP3 inhibition.
2nd-Gen Sulfonylurea MCC950Selective NLRP30.007 μM (7.5 nM)High (Furan-mediated)~60%Limitation: Clinical trials halted due to severe drug-induced liver injury (DILI).
Next-Gen Pyrazole Derivative 1-Cyclopropyl-5-fluoro-pyrazolyl analogs (e.g., N14 / C4)Selective NLRP30.010 - 0.805 μMLow >85%Advantage: Preserved potency, superior Lipophilic Ligand Efficiency (LLE), no DILI.

Data synthesized from recent structure-activity relationship (SAR) studies on sulfonylurea optimizations 2[2], 5[5].

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the bioactivity of synthesized 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine derivatives, a dual-assay system is required: an efficacy screen to confirm IL-1β suppression, and an orthogonal safety screen to confirm the absence of MCC950-like hepatotoxicity.

Bioassay_Workflow CellPrep Macrophage Preparation (THP-1 / PMA) Priming LPS Priming (Signal 1) CellPrep->Priming Dosing Compound Incubation (Vehicle/Test/MCC950) Priming->Dosing Activation ATP Stimulation (Signal 2) Dosing->Activation ToxScreen Orthogonal Tox Screen (HepG2 Viability) Dosing->ToxScreen Safety Validation Readout ELISA Readout (IL-1β Quantification) Activation->Readout

Fig 2. Self-validating experimental workflow for assessing NLRP3 inhibition and hepatotoxicity.

Protocol A: Cellular IL-1β Inhibition Assay (Efficacy)

Causality: THP-1 monocytes lack sufficient basal expression of inflammasome components. Phorbol 12-myristate 13-acetate (PMA) is required to differentiate them into macrophages. LPS is applied to prime the system (Signal 1), followed by the test compound, and finally ATP to trigger assembly (Signal 2).

  • Cell Seeding & Differentiation: Seed THP-1 cells in 96-well plates at 1×105 cells/well in RPMI-1640 medium containing 10% FBS. Add 100 ng/mL PMA and incubate for 48 hours to induce macrophage differentiation. Wash twice with PBS.

  • Priming: Replace medium with fresh RPMI containing 500 ng/mL Lipopolysaccharide (LPS). Incubate for 3 hours at 37°C.

  • Compound Incubation: Aspirate medium. Pre-treat cells with a dose-response dilution (e.g., 0.1 nM to 10 μM) of the 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine derivative.

    • Internal Controls: Include a DMSO vehicle (Negative Control) and MCC950 at 1 μM (Positive Control) to validate the assay window. Incubate for 30 minutes.

  • Activation: Add 5 mM ATP to all wells (except the unactivated baseline control) and incubate for exactly 45 minutes to trigger rapid K+ efflux and inflammasome assembly.

  • Readout: Centrifuge the plate at 400 × g for 5 minutes. Collect the supernatant and quantify mature IL-1β secretion using a human IL-1β ELISA kit. Calculate the IC₅₀ using non-linear regression.

Protocol B: HepG2 Hepatotoxicity Counter-Screen (Safety)

Causality: Because the primary failure point of legacy sulfonylureas is liver toxicity, screening against HepG2 (human liver carcinoma) cells ensures the new pyrazole moiety has successfully eliminated this liability.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight.

  • Compound Exposure: Treat cells with high concentrations (10 μM, 50 μM, 100 μM) of the test derivative and MCC950 (as a toxic reference). Incubate for 48 hours.

  • Viability Readout: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours at 37°C.

  • Analysis: Measure absorbance at 450 nm. A successful next-generation derivative should maintain >90% cell viability at 50 μM, whereas furan-containing legacy compounds will show significant cytotoxic drop-off.

Conclusion

The integration of 1-cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride into the sulfonylurea scaffold represents a masterclass in rational drug design. By systematically replacing the metabolically unstable furan ring of MCC950 with a fluorinated pyrazole, researchers have successfully decoupled NLRP3 inhibitory potency from hepatotoxicity. For drug development professionals targeting inflammasome-driven pathologies, these derivatives currently offer the most promising balance of pharmacokinetics, safety, and target engagement.

References

  • European Patent Office. "EP 3983407 B1: Sulfonylurea Derivatives and Uses Thereof." EPO Publication Server. Available at: 3

  • National Institutes of Health (NIH). "Design, synthesis, and screening of sulfonylurea-derived NLRP3 inflammasome inhibitors." PubMed Central. Available at: 4

  • American Chemical Society (ACS). "Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition." Journal of Medicinal Chemistry. Available at: 1

  • PubMed. "Design, synthesis and biological evaluation of sulfonylurea derivatives as NLRP3 inflammasome inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: 2

  • EMBL-EBI. "Novel Sulfonylurea-Based NLRP3 Inflammasome Inhibitor for Efficient Treatment of Nonalcoholic Steatohepatitis, Endotoxic Shock, and Colitis." ChEMBL Database. Available at: 5

Sources

Comparative

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride analytical reference standard validation

Comprehensive Validation Guide: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride Analytical Reference Standards Chemical Profiling & Mechanistic Significance 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide: 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine Hydrochloride Analytical Reference Standards

Chemical Profiling & Mechanistic Significance

1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride (CAS: 2567560-50-1) is a highly specialized pyrazole building block with a molecular weight of 177.61 g/mol [1]. Structurally, it is characterized by three critical motifs:

  • C5-Fluorine Atom: Provides metabolic stability and modulates the pKa of the adjacent amine, preventing rapid degradation in vivo.

  • N1-Cyclopropyl Group: Introduces necessary lipophilicity and steric bulk, which is critical for precise binding within target protein pockets.

  • C4-Amine Hydrochloride Salt: The free base of this amine is highly reactive and prone to rapid oxidative degradation. Conversion to the hydrochloride salt stabilizes the molecule, ensuring consistent stoichiometry and extending shelf life for quantitative analysis.

In contemporary drug development, this molecule is a critical intermediate in the synthesis of novel sulfonylurea derivatives[2]. These derivatives function as potent inhibitors of the NLRP3 inflammasome, a multiprotein complex responsible for the overproduction of the proinflammatory cytokine Interleukin-1β (IL-1β)[2]. By inhibiting NLRP3, these compounds offer promising therapeutic pathways for a variety of autoimmune and autoinflammatory diseases[2].

G A 1-Cyclopropyl-5-fluoro- 1H-pyrazol-4-amine HCl B Sulfonylurea Derivative (API) A->B C NLRP3 Inflammasome Inhibition B->C D IL-1β Reduction & Autoimmune Therapy C->D

Fig 1: Role of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine in NLRP3 inhibitor development.

The Imperative for ICH Q2(R2) Validated Standards

When utilizing 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride for quantitative analysis, impurity tracking, or GMP-level API synthesis, standard "commercial building block" grades are fundamentally insufficient. The recent overhaul of the ICH Q2(R2) guidelines (legally effective as of June 14, 2024) marks a paradigm shift toward a Quality-by-Design (QbD) and lifecycle approach for analytical methods, working in tandem with ICH Q14[3][4][5].

Using unvalidated commercial grades introduces critical risks, including unknown mass balances, fluctuating water content, and the presence of structurally similar impurities (such as the des-fluoro byproduct) that can co-elute and artificially inflate assay values. An ICH Q2(R2) validated analytical reference standard is a self-validating system; it guarantees that the material's identity, purity, and specific performance characteristics (Specificity, Linearity, Accuracy, Precision, and Range) have been rigorously established and proven fit for purpose[3][6][7].

Validation S1 Method Design & ATP (ICH Q14) S2 Specificity & Selectivity (Impurity Resolution) S1->S2 S3 Linearity & Range (Response Evaluation) S2->S3 S4 Accuracy & Precision (Combined Approach) S3->S4 S5 Validated Reference Standard S4->S5

Fig 2: ICH Q2(R2) analytical validation lifecycle for reference standards.

Comparative Performance Analysis

To objectively demonstrate the necessity of a validated standard, the following table compares the analytical profile of a fully validated reference standard against standard commercial building block grades and in-house synthesized crude materials.

Analytical ParameterValidated Reference StandardCommercial Building Block GradeIn-House Synthesized Crude
Chromatographic Purity (HPLC-UV) ≥ 99.5% (Certified & Traceable)~ 95.0% - 97.0%85.0% - 90.0%
Absolute Assay (qNMR) 99.2% ± 0.5% Not Determined (Assumed 100%)Not Determined
Water Content (Karl Fischer) < 0.2% w/w Variable (Often > 1.0%)Uncontrolled
Residue on Ignition (ROI) < 0.1% ≤ 0.5%> 1.0%
Des-fluoro Impurity Limit < 0.1% (LOD/LOQ verified)Present (Often > 1.0%)High (> 5.0%)
Regulatory Compliance ICH Q2(R2) Compliant None (R&D Use Only)None

Step-by-Step Validation Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a list of instructions; they must be grounded in chemical causality and designed as self-validating systems. The following methodologies detail the critical experiments required to validate this reference standard.

Specificity and Purity via HPLC-UV

Causality: The highly polar nature of the protonated amine requires an acidic mobile phase to suppress ionization equilibrium, preventing peak tailing. A gradient method is essential because while the target analyte elutes early, potential lipophilic impurities (e.g., unreacted starting materials or dimers) will be retained strongly on the column.

Step-by-Step Protocol:

  • Column Selection: Equip the HPLC with a polar-embedded C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm) capable of handling highly aqueous conditions.

  • Mobile Phase Preparation:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a gradient from 5% B to 90% B over 15 minutes, holding at 90% B for 3 minutes to ensure complete column clearance.

  • Detection: Set the UV detector to 230 nm, the optimal wavelength for the pyrazole ring absorbance.

  • Self-Validating System Suitability Test (SST): As mandated by ICH Q14 and Q2(R2), SSTs are an integral part of the procedure[7]. Inject a resolution solution containing the analyte and the known des-fluoro impurity. Acceptance Criteria: The protocol is only valid if the resolution ( Rs​ ) between the two peaks is ≥2.0 , and the Relative Standard Deviation (RSD) of the analyte peak area across 5 replicate injections is ≤1.0% .

Absolute Assay via Quantitative NMR (qNMR)

Causality: HPLC provides relative chromatographic purity (area %), which ignores compounds lacking a chromophore. qNMR provides an absolute mass fraction assay. The cyclopropyl protons of this molecule yield a distinct multiplet at ~1.0 ppm in DMSO- d6​ . This region is highly shielded and typically free from overlapping signals of common organic impurities or solvents, making it ideal for integration.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine HCl standard and ~5 mg of a certified Internal Standard (e.g., TraceCERT Maleic acid) using a microbalance. Dissolve in 0.6 mL of anhydrous DMSO- d6​ .

  • T1 Relaxation Check: Determine the spin-lattice relaxation time ( T1​ ) for the target cyclopropyl protons and the internal standard protons.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30–60 seconds). Causality: This ensures complete magnetization recovery between pulses, a strict physical requirement for quantitative accuracy.

  • Self-Validating Check: Calculate the mass balance. The qNMR assay value plus the water content (KF) and inorganic residue (ROI) must equal 100% ± 1.0%.

Moisture Analysis via Coulometric Karl Fischer

Causality: The hydrochloride salt of this amine can be hygroscopic. Volumetric Karl Fischer titration is insufficiently sensitive for high-purity standards with expected water contents below 0.5%. Coulometric KF, which generates iodine in situ at the anode, is required for precise microgram-level water detection.

Step-by-Step Protocol:

  • Cell Conditioning: Ensure the coulometric KF cell is completely dry and the drift is stable at <10μg/min .

  • Sample Introduction: Rapidly transfer ~50 mg of the standard into the titration cell to minimize atmospheric moisture exposure.

  • Titration: Run the coulometric titration until the endpoint is reached and the drift returns to the baseline.

  • Self-Validating Check: Run a 1% water standard before and after the sample sequence. Recovery must be between 97.0% and 103.0% to validate the cell's efficiency.

Conclusion

The validation of 1-Cyclopropyl-5-fluoro-1H-pyrazol-4-amine hydrochloride as an analytical reference standard is not a mere bureaucratic hurdle; it is a scientific necessity. By adhering to the rigorous lifecycle frameworks of ICH Q2(R2) and employing self-validating methodologies like qNMR and gradient HPLC-UV, researchers can definitively eliminate the analytical blind spots inherent in commercial building block grades. This ensures the integrity of downstream drug development, particularly in the synthesis of sensitive, highly targeted therapies like NLRP3 inflammasome inhibitors.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.